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  • Product: Sodium quinoline-8-thiolate
  • CAS: 2801-16-3

Core Science & Biosynthesis

Foundational

A Comparative Analysis of 8-Mercaptoquinoline Sodium Salt and 8-Hydroxyquinoline: Structure, Coordination Chemistry, and Biological Applications

Abstract The quinoline scaffold is a privileged structure in medicinal and materials chemistry, prized for its rigid bicyclic framework and versatile coordination properties. Substitution at the 8-position with a chelati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal and materials chemistry, prized for its rigid bicyclic framework and versatile coordination properties. Substitution at the 8-position with a chelating group dramatically influences its function. This technical guide provides an in-depth, comparative analysis of two key analogues: 8-hydroxyquinoline (8-HQ) and its sulfur-containing counterpart, 8-mercaptoquinoline (8-MQ), with a focus on the latter's readily used sodium salt. We delve into the fundamental structural distinctions that govern their physicochemical properties, coordination chemistry, and ultimately, their divergent biological activities and applications. While 8-HQ is a broad-spectrum bioactive agent, 8-MQ has emerged as a more targeted tool for probing the metalloproteome. This guide offers field-proven insights and detailed protocols to aid researchers in selecting the appropriate ligand and harnessing its unique properties for drug development and chemical biology.

Introduction: The Quinoline Scaffold - A Tale of Two Ligands

The 8-substituted quinoline core represents a classic bidentate ligand, capable of forming a stable five-membered chelate ring with metal ions via the heterocyclic nitrogen and the substituent at the C8 position.[1] This structural motif is central to the function of numerous compounds in analytical chemistry, materials science, and pharmacology.[2][3] The two most prominent examples are 8-hydroxyquinoline (8-HQ, or oxine) and 8-mercaptoquinoline (8-MQ, or thiooxine).

The seemingly subtle substitution of an oxygen atom for a sulfur atom creates a profound shift in electronic properties, metal ion affinity, and biological mechanism of action. 8-HQ, a well-established compound, functions largely by dysregulating metal homeostasis, leading to broad antimicrobial and anticancer effects.[4][5] In contrast, 8-MQ, often used as its more stable sodium salt for enhanced solubility and reactivity, acts as a more specific inhibitor of certain metalloenzymes.[6][7] Understanding the causality behind these differences is paramount for the rational design of new therapeutics and chemical probes. This guide will dissect these differences from first principles, providing researchers with the foundational knowledge and practical methodologies to leverage these powerful chelators.

Structural and Physicochemical Properties

The primary distinction between 8-HQ and 8-MQ lies in the identity of the heteroatom at the 8-position. This single atomic change dictates their electronic character, acidity, and steric profile.

The Core Structural Difference: Oxygen vs. Sulfur

The hydroxyl group of 8-HQ features a "hard" oxygen donor atom, while the thiol group of 8-MQ contains a "softer," more polarizable sulfur atom.[8][9] This is the cornerstone of their differential reactivity. The sodium salt of 8-mercaptoquinoline exists as the deprotonated thiolate, which is the active form for chelation.

Structures cluster_0 8-Hydroxyquinoline (8-HQ) cluster_1 8-Mercaptoquinoline Sodium Salt (Na-8MQ) node_8HQ node_8HQ node_8MQ node_8MQ

Caption: Core structures of 8-Hydroxyquinoline and 8-Mercaptoquinoline Sodium Salt.

Comparative Physicochemical Data

The difference in electronegativity and size between oxygen and sulfur directly impacts key physicochemical parameters like acidity (pKa) and solubility.

Property8-Hydroxyquinoline (8-HQ)8-Mercaptoquinoline (8-MQ)Rationale for Difference
Molecular Formula C₉H₇NOC₉H₇NSIsosteric replacement of O with S.
Molecular Weight 145.16 g/mol [10]161.23 g/mol [11]Sulfur is heavier than oxygen.
Appearance White to pale yellow crystalline powder.[2][10]Anhydrous: blue liquid; Dihydrate: red solid.[8]The electronic transitions involving the larger, more polarizable sulfur atom differ from those of oxygen, affecting the absorption of visible light.
pKa₁ (N-H⁺) ~5.02.05[12]The electron-donating character of the thiolate (S⁻) is less than the oxide (O⁻), making the ring nitrogen in 8-MQ less basic.
pKa₂ (O-H / S-H) ~9.9[13]8.29[12]The S-H bond is weaker and more easily polarized than the O-H bond, making the thiol more acidic than the phenol.
Solubility Practically insoluble in water; soluble in ethanol, acetone, and dilute acids.[2][14]The free thiol has low water solubility. The sodium salt is more soluble in polar solvents.The hydroxyl group allows for hydrogen bonding, but the overall molecule is nonpolar. The salt form of 8-MQ introduces ionic character, increasing water solubility.

Coordination Chemistry: A Comparative Analysis

Both molecules function as potent bidentate chelating agents, but their preferences for specific metal ions are markedly different, a phenomenon best explained by the Hard and Soft Acids and Bases (HSAB) principle.

Chelation and the 5-Membered Ring

Upon deprotonation of the hydroxyl or thiol group, both ligands bind to a metal ion through the anionic O⁻ or S⁻ and the lone pair of electrons on the ring nitrogen.[1][3] This forms a thermodynamically stable five-membered ring, which is a hallmark of their potent chelating ability.[1]

Chelation M Metal Ion (M²⁺) Complex Stable 5-Membered Chelate Ring Complex M->Complex Coordination Ligand Quinoline Ligand (8-HQ or 8-MQ) Deprotonation Deprotonation of -OH or -SH Ligand->Deprotonation Base Deprotonation->Complex

Caption: Generalized workflow for metal chelation by 8-substituted quinolines.

The HSAB Principle in Action: Hard vs. Soft Donors

The HSAB principle states that hard acids prefer to bind to hard bases, and soft acids prefer soft bases.

  • 8-Hydroxyquinoline (Hard Base): The oxygen donor is a "hard" Lewis base. It preferentially binds to "hard" Lewis acids like Fe³⁺, Al³⁺, and Zn²⁺.[2][15] This is why Alq₃ (tris(8-hydroxyquinolinato)aluminium) is such a stable and widely used component in OLEDs.[13]

  • 8-Mercaptoquinoline (Soft Base): The sulfur donor is a "soft," highly polarizable Lewis base. It shows a much stronger affinity for "soft" Lewis acids such as Ag(I), Pt(II), Pb(II), and Bi(III).[9][16] This property makes 8-MQ an excellent reagent for the detection and analysis of heavy metals.[17]

This distinction is critical. A researcher aiming to chelate aluminum for an OLED application would choose 8-HQ, whereas one developing a sensor for platinum-based drugs would select 8-MQ.

Synthesis and Reactivity

The synthesis routes for these two compounds differ significantly, reflecting the distinct chemistry of phenols and thiols.

Synthesis of 8-Hydroxyquinoline

The most common industrial method is the Skraup synthesis.[18][19] This is a one-pot reaction that builds the quinoline ring system.

Protocol: Skraup Synthesis of 8-Hydroxyquinoline

  • Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add glycerin, followed by concentrated sulfuric acid while stirring in an ice bath.

  • Addition of Reactants: Slowly add o-aminophenol, followed by an oxidizing agent such as o-nitrophenol or arsenic acid.[18]

  • Heating: Heat the mixture gradually. The reaction is highly exothermic and must be controlled. Typically, the temperature is maintained around 130-140°C for several hours.[18][20]

  • Workup: After cooling, the reaction mixture is diluted with a large volume of water and neutralized with a base (e.g., sodium hydroxide) to a pH of 7-7.2.[18]

  • Isolation: The precipitated crude 8-hydroxyquinoline is isolated by filtration or steam distillation.

  • Purification: Further purification is achieved by recrystallization from a suitable solvent like ethanol or by sublimation under reduced pressure.[18]

Synthesis of 8-Mercaptoquinoline and its Sodium Salt

8-MQ is typically prepared from a sulfonic acid precursor, highlighting a common route for introducing sulfur functionalities to aromatic rings.

Protocol: Synthesis of 8-Mercaptoquinoline

  • Sulfonyl Chloride Formation: Quinoline-8-sulfonic acid is reacted with phosphorus pentachloride (PCl₅) and heated under reflux (e.g., at 130°C) to form quinoline-8-sulfonyl chloride.[21]

  • Reduction: The quinoline-8-sulfonyl chloride is dissolved in an anhydrous solvent like ether. A reducing agent, such as lithium aluminum hydride (LiAlH₄) or stannous chloride (SnCl₂), is added portion-wise while cooling to control the reaction.[8][21]

  • Workup: The reaction is carefully quenched by the slow addition of water to decompose the excess reducing agent. The mixture is then acidified.

  • Isolation of Thiol: The product is extracted into an organic solvent. The free thiol can be isolated by dissolving the residue in a dilute sodium hydroxide solution and then neutralizing with a weak acid (e.g., by adding dry ice) to precipitate the 8-mercaptoquinoline dihydrate as red needles.[21]

  • Formation of Sodium Salt: To prepare the sodium salt, the isolated thiol is dissolved in ethanol and treated with one equivalent of sodium hydroxide or sodium ethoxide. The salt can then be precipitated and isolated.

Biological Activity and Mechanisms of Action

The structural divergence of 8-HQ and 8-MQ leads to distinct interactions with biological systems.

8-Hydroxyquinoline: A Broad-Spectrum Bioactive Agent

The bioactivity of 8-HQ and its derivatives is overwhelmingly attributed to their ability to chelate and transport metal ions, disrupting the delicate metal homeostasis within cells.[4] This leads to a variety of downstream effects:

  • Antimicrobial Action: By binding essential metal ions like iron and zinc, 8-HQ can inhibit metalloenzymes crucial for bacterial and fungal survival.[5][22]

  • Anticancer Activity: 8-HQ can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) through redox cycling of its copper complexes and by inhibiting proteasomes.[4][19]

  • Neuroprotection: Paradoxically, in neurodegenerative diseases characterized by metal dysregulation (e.g., Alzheimer's), 8-HQ derivatives can act as ionophores to restore proper metal distribution, showing therapeutic potential.[4]

8-Mercaptoquinoline: A Targeted Metalloenzyme Inhibitor

While 8-MQ can also chelate metals, its "soft" character allows for more specific interactions with certain zinc-containing enzymes. Its most notable application is as a potent inhibitor of the Rpn11 subunit of the 26S proteasome, a deubiquitinase enzyme.[6][7]

  • Mechanism: The thiol group of 8-MQ directly coordinates with the catalytic zinc ion in the active site of JAMM family metalloproteases like Rpn11.[6][23] This targeted inhibition is more specific than the general metal dysregulation caused by 8-HQ.

  • Application in Chemical Biology: This specificity has been exploited to develop affinity-based probes. By attaching a photoactivatable group and a reporter tag to the 8-MQ scaffold, researchers can identify and profile metalloprotein targets in live cells, a powerful tool for drug discovery.[6][23]

Mechanisms cluster_HQ 8-Hydroxyquinoline (8-HQ) Pathway cluster_MQ 8-Mercaptoquinoline (8-MQ) Pathway HQ 8-HQ Complex_HQ 8-HQ-Metal Complex HQ->Complex_HQ Metal Cellular Metal Ions (Fe²⁺, Zn²⁺, Cu²⁺) Metal->Complex_HQ ROS ROS Generation Complex_HQ->ROS Inhibition_HQ Broad Enzyme Inhibition Complex_HQ->Inhibition_HQ Apoptosis Apoptosis / Cell Death ROS->Apoptosis Inhibition_HQ->Apoptosis MQ 8-MQ Inhibition_MQ Targeted Active Site Inhibition MQ->Inhibition_MQ Metalloenzyme Specific Metalloenzyme (e.g., Rpn11 with Zn²⁺) Metalloenzyme->Inhibition_MQ Pathway_Block Cellular Pathway Blockade (e.g., Proteasome Dysfunction) Inhibition_MQ->Pathway_Block

Caption: Comparative mechanisms of action for 8-HQ and 8-MQ.

Experimental Protocols for Comparative Analysis

To provide a self-validating system for comparing these ligands, the following protocols are described.

Protocol: Synthesis of a Zinc(II) Complex with 8-HQ and 8-MQ

This protocol allows for the direct comparison of complex formation.

  • Ligand Preparation: Prepare 0.2 M solutions of 8-hydroxyquinoline and 8-mercaptoquinoline sodium salt in ethanol.

  • Metal Salt Preparation: Prepare a 0.1 M solution of zinc acetate dihydrate [Zn(OAc)₂·2H₂O] in deionized water.

  • Complexation (8-HQ): While stirring, slowly add 10 mL of the 8-HQ solution to 5 mL of the zinc acetate solution. A yellow-green precipitate of bis(8-hydroxyquinolinato)zinc (ZnQ₂) should form immediately.

  • Complexation (8-MQ): In a separate flask, slowly add 10 mL of the 8-MQ sodium salt solution to 5 mL of the zinc acetate solution.

  • Isolation and Washing: Stir both mixtures at room temperature for 1 hour. Collect the precipitates by vacuum filtration. Wash the solids sequentially with deionized water and then a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the resulting complexes in a vacuum oven at 60°C overnight.

  • Validation: Characterize the products using FTIR spectroscopy. Compare the spectra to the free ligands. A successful complexation is indicated by a shift in the C=N stretching vibration and the disappearance of the O-H (for 8-HQ) or S-H (if starting with free thiol) stretching band.

Protocol: Spectrophotometric Determination of Chelation Stoichiometry (Job's Method)

Job's method, or the method of continuous variation, is a robust technique to determine the ligand-to-metal ratio in a complex.

  • Stock Solutions: Prepare equimolar (e.g., 1x10⁻⁴ M) stock solutions of a suitable metal salt (e.g., copper(II) sulfate) and the ligand (8-HQ or Na-8MQ) in a suitable solvent system (e.g., a buffered aqueous-ethanol mixture).

  • Preparation of Series: Prepare a series of 10 solutions in volumetric flasks, keeping the total volume constant (e.g., 10 mL) and the total moles of reactants constant. Vary the mole fraction of the ligand (X_L) from 0 to 1. For example:

    • Tube 1: 10 mL metal, 0 mL ligand (X_L = 0)

    • Tube 2: 9 mL metal, 1 mL ligand (X_L = 0.1)

    • ...

    • Tube 11: 0 mL metal, 10 mL ligand (X_L = 1.0)

  • Spectrophotometry: Allow the solutions to equilibrate. Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the formed complex. This wavelength should be predetermined by scanning a solution known to contain the complex.

  • Data Analysis: Correct the measured absorbance (A_meas) by subtracting the absorbance that would be contributed by the unreacted metal and ligand. Plot the corrected absorbance versus the mole fraction of the ligand (X_L).

  • Interpretation: The plot will show a maximum (or minimum, depending on what is being measured) at the mole fraction corresponding to the stoichiometry of the complex. For a 1:2 metal-to-ligand complex (ML₂), the peak will be at X_L ≈ 0.67. For a 1:1 complex, the peak will be at X_L = 0.5. This allows for direct comparison of the stoichiometry formed by 8-HQ and 8-MQ with the same metal ion under identical conditions.

Conclusion: Selecting the Right Ligand for the Application

The choice between 8-mercaptoquinoline sodium salt and 8-hydroxyquinoline is not arbitrary; it is a critical design decision driven by the target application.

  • Choose 8-Hydroxyquinoline for applications requiring broad-spectrum biological activity, chelation of hard metal ions (Fe³⁺, Al³⁺, Zn²⁺), or for use in established protocols in materials science like OLEDs.[22] Its vast body of literature provides a solid foundation for development.

  • Choose 8-Mercaptoquinoline Sodium Salt for applications demanding specificity. Its affinity for soft heavy metals makes it superior for use in sensors or remediation.[16][17] In biology, its targeted inhibition of metalloenzymes like Rpn11 makes it an invaluable scaffold for developing specific inhibitors and advanced chemical biology probes, moving beyond the generalized cytotoxicity often seen with 8-HQ.[6][7]

By understanding the fundamental impact of the O-to-S substitution, researchers can move beyond simple screening and engage in the rational design of molecules, tailoring the quinoline scaffold to meet the precise demands of the task at hand.

References

  • Al-Janabi, A. H. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Wikipedia. (n.d.). 8-Mercaptoquinoline. Wikipedia. [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • EST-Khenifra. (2020). Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities. EST-Khenifra. [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. [Link]

  • ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Preparation of 8-hydroxyquinoline. PrepChem.com. [Link]

  • OAJI. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • National Center for Biotechnology Information. (2016). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PubMed Central. [Link]

  • Advanced Journal of Chemistry. (2022). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinoline. PubChem. [Link]

  • ACS Publications. (2022). Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Inorganic Chemistry. [Link]

  • SCIRP. (2018). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. SCIRP. [Link]

  • MDPI. (2017). Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. MDPI. [Link]

  • PubMed. (1984). The stability of metal complexes with 8-mercaptoquinoline and alkyl-substituted 8-mercaptoquinolines in dimethylformamide. Talanta. [Link]

  • IMR Press. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology. [Link]

  • ResearchGate. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. ResearchGate. [Link]

  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Wikipedia. [Link]

  • Canadian Science Publishing. (1963). NOVEL SYNTHESIS OF 8-MERCAPTOQUINOLINE. Canadian Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Mercaptoquinoline. PubChem. [Link]

  • INIS-IAEA. (1976). Stability constants for metal chelates of 5-sulfo-8-mercaptoquinoline and 2-methyl-5-sulfo-8-mercaptoquinoline. INIS. [Link]

  • National Center for Biotechnology Information. (2024). Probing the metalloproteome: an 8-mercaptoquinoline motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells. PubMed Central. [Link]

  • ACS Publications. (2019). 8-Mercaptoquinoline as a Ligand for Enhancing the Photocatalytic Activity of Pt(II) Coordination Complexes: Reactions and Mechanistic Insights. The Journal of Organic Chemistry. [Link]

  • Oxford Academic. (1966). Studies of 8-Mercaptoquinoline as Chelate Agents. II. Infrared Absorption Spectra of its Divalent Metal Chelates. Bulletin of the Chemical Society of Japan. [Link]

  • ACS Publications. (2019). 8-Mercaptoquinoline as a Ligand for Enhancing the Photocatalytic Activity of Pt(II) Coordination Complexes: Reactions and Mechanistic Insights. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2024). Probing the metalloproteome: an 8-mercaptoquinoline motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells. RSC Chemical Biology. [Link]

  • ResearchGate. (2024). Probing the metalloproteome: an 8-mercaptoquinoline motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells. ResearchGate. [Link]

  • Elsevier. (2021). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry. [Link]

  • ACS Publications. (1963). 8-Mercaptoquinoline as an Analytical Reagent. Dissociation and Metal Chelate Formation Constants. Analytical Chemistry. [Link]

  • Oxford Academic. (1965). Studies of 8-Mercaptoquinoline as Chelating Agents. I. Sodium Salt of 8-Mercaptoquinoline. Bulletin of the Chemical Society of Japan. [Link]

Sources

Exploratory

8-quinolinethiol sodium salt chemical structure and molecular weight

Chemical Identity, Structural Dynamics, and Application Protocols Chemical Identity & Structural Analysis[1][2][3][4][5] 8-Quinolinethiol sodium salt (Sodium quinoline-8-thiolate) is the ionic thiolate form of 8-mercapto...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Structural Dynamics, and Application Protocols

Chemical Identity & Structural Analysis[1][2][3][4][5]

8-Quinolinethiol sodium salt (Sodium quinoline-8-thiolate) is the ionic thiolate form of 8-mercaptoquinoline (thiooxine). While 8-hydroxyquinoline (oxine) is the ubiquitous hard-base oxygen analogue, the sulfur-containing 8-quinolinethiol acts as a "soft" Lewis base. This structural substitution drastically alters its coordination chemistry, making it a privileged ligand for soft transition metals (Hg²⁺, Ag⁺, Cu⁺) and borderline acids (Zn²⁺, Ni²⁺, Co²⁺).

Nomenclature and Registration[4]
  • IUPAC Name: Sodium quinoline-8-thiolate

  • Common Names: Thiooxine sodium salt; Sodium 8-mercaptoquinolinate

  • CAS Registry Number: 2801-16-3 (Anhydrous Sodium Salt)

    • Note: Distinct from the Hydrochloride salt (CAS 34006-16-1) and the free thiol (CAS 491-33-8).

  • SMILES: [Na+].[S-]c1cccc2cccnc12

Molecular Data Specifications

The compound exists frequently as a hydrate in ambient conditions due to the hygroscopic nature of the sodium cation and the hydrogen-bonding potential of the quinoline nitrogen.

ParameterAnhydrous FormDihydrate Form (Theoretical)
Formula C₉H₆NNaSC₉H₆NNaS[1] · 2H₂O
Molecular Weight 183.21 g/mol 219.24 g/mol
Appearance Yellow to orange hygroscopic powderOrange/Red crystalline solid
Solubility High in H₂O, MeOH; Low in non-polar organics--
Oxidation State Susceptible to dimerization (Disulfide)--
Structural Tautomerism and Lattice Dynamics

Unlike its oxygen analogue, 8-quinolinethiol exhibits significant zwitterionic character in its neutral form (thione form). However, as the sodium salt , the proton is removed, locking the molecule into the thiolate anion state.

  • The Chelate Bite: The distance between the heterocyclic Nitrogen (N) and the Thiolate Sulfur (S⁻) is ideal for forming thermodynamically stable 5-membered chelate rings with metal cations.

  • Electronic Character: The sulfur atom is highly polarizable (soft), facilitating orbital overlap with low-valent metals, often stabilizing lower oxidation states (e.g., Cu⁺ over Cu²⁺) compared to 8-hydroxyquinoline.

Synthesis & Preparation Workflows

Field Insight: Commercial batches of the sodium salt often degrade into the disulfide (8,8'-diquinolyldisulfide) upon long-term storage. For critical analytical or biological applications, it is standard practice to generate the sodium salt in situ from the more stable Hydrochloride salt or by reducing the disulfide.

Synthesis Pathway (Graphviz Visualization)

The following diagram outlines the standard laboratory synthesis starting from Quinoline-8-sulfonyl chloride, avoiding the unstable direct thiolation of quinoline.

SynthesisPath Start Quinoline-8-sulfonyl chloride Step1 Reduction (SnCl2 / HCl) Start->Step1 Acidic Redxn Inter 8-Mercaptoquinoline (Free Thiol) Step1->Inter Step2 Salt Formation (NaOH / NaOMe) Inter->Step2 Inert Atm (N2) Side Oxidation Risk: 8,8'-Diquinolyldisulfide Inter->Side O2 Exposure Product 8-Quinolinethiol Sodium Salt Step2->Product

Figure 1: Synthetic route from sulfonyl chloride precursors to the sodium salt, highlighting the critical oxidation risk step.

Protocol: In Situ Generation from Hydrochloride Salt

Objective: Prepare a fresh, active 10 mM stock solution of 8-quinolinethiol sodium salt for metal chelation assays.

Reagents:

  • 8-Quinolinethiol Hydrochloride (CAS 34006-16-1)[2]

  • Sodium Hydroxide (1.0 M standard solution)

  • Deoxygenated Water (Milli-Q, purged with N₂ for 30 mins)

Methodology:

  • Calculations: Weigh 19.77 mg of 8-Quinolinethiol HCl (MW: 197.68 g/mol ).

  • Dissolution: Dissolve in 5 mL of deoxygenated water. The solution will be acidic and pale yellow.

  • Activation: Add exactly 100 µL of 1.0 M NaOH (1 equivalent) to neutralize the HCl.

  • Salt Formation: Add a second equivalent (100 µL of 1.0 M NaOH) to deprotonate the thiol, forming the sodium thiolate.

    • Observation: Solution color typically deepens to bright yellow/orange due to the extended conjugation of the thiolate anion.

  • Dilution: Adjust final volume to 10 mL with deoxygenated water.

  • Storage: Use immediately. Do not store >4 hours as dimerization occurs rapidly in aqueous solution, even with precautions.

Chelation Mechanism & Applications

The utility of 8-quinolinethiol sodium salt lies in its ability to act as a bidentate monoanionic ligand (L⁻).

Metal Binding Logic

The ligand operates on the Hard and Soft Acids and Bases (HSAB) principle.

  • Nitrogen (Borderline Base): Anchors the complex.

  • Sulfur (Soft Base): Determines selectivity.

Unlike EDTA (which binds everything), 8-quinolinethiol is selective. It will ignore hard ions like Ca²⁺ and Mg²⁺ (crucial for biological assays where these are abundant) but will avidly bind Cu, Zn, and heavy metals.

Chelation Ligand 8-Quinolinethiolate (Anion) Complex Neutral Chelate M(C9H6NS)2 Ligand->Complex Coordination (N, S) Metal Target Metal (Cu²⁺, Zn²⁺, Ni²⁺) Metal->Complex Precip Precipitation / Extraction (Hydrophobic) Complex->Precip Charge Neutralization

Figure 2: Chelation mechanism leading to charge-neutral, hydrophobic complexes suitable for solvent extraction.

Key Applications
  • Metallodrug Development:

    • Ionophores: Used to shuttle Cu²⁺ or Zn²⁺ into cancer cells. The complex dissociates intracellularly, causing oxidative stress via Fenton-like reactions or inhibiting the proteasome.

    • Reference: Copper complexes of 8-quinolinethiol derivatives have shown cytotoxicity against cancer cell lines distinct from cisplatin.

  • Analytical Chemistry:

    • Solvent Extraction: The neutral M(Ligand)₂ complexes are highly soluble in chloroform/DCM. This allows for the separation of trace transition metals from saline aqueous matrices.

Safety & Handling (SDS Summary)

  • Hazards: Acutely toxic if swallowed (Category 3). Skin and eye irritant.

  • Stench: While the sodium salt is less volatile than the free thiol, it still possesses a characteristic sulfurous odor. Work in a fume hood.

  • Incompatibility: Strong oxidizing agents. Contact with acids releases toxic H₂S gas or free thiol vapor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3328217, Quinoline-8-thiolate. Retrieved from [Link]

  • Fleischer, H. (2005). Structural chemistry of complexes of (n − 1)d10nsm metal ions with β-N-donor substituted thiolate ligands. Coordination Chemistry Reviews, 249(7-8), 799-827.[3] (Contextual grounding for coordination geometry).

Sources

Foundational

Physicochemical Profiling of 8-Mercaptoquinoline and its Sodium Salt: A Technical Guide

Executive Summary 8-Mercaptoquinoline (8-MQ), also known as thiooxine, is a sulfur-containing analog of the classic chelating agent 8-hydroxyquinoline.[1] Unlike its oxygenated counterpart, 8-MQ exhibits unique solvatoch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Mercaptoquinoline (8-MQ), also known as thiooxine, is a sulfur-containing analog of the classic chelating agent 8-hydroxyquinoline.[1] Unlike its oxygenated counterpart, 8-MQ exhibits unique solvatochromic and prototropic behaviors driven by the high polarizability of the sulfur atom. This guide provides an in-depth analysis of the acid-base equilibria of 8-MQ and its sodium salt, focusing on the critical distinction between its neutral, zwitterionic, and anionic forms.

Key Technical Takeaway: In aqueous solution, 8-MQ exists predominantly as a zwitterion (protonated nitrogen, deprotonated sulfur), a property that fundamentally dictates its solubility, pKa values, and metal-binding kinetics.

Chemical Identity & Structural Dynamics

To accurately determine pKa, one must first understand the species present in solution. 8-MQ is not a static molecule; it undergoes a complex tautomeric equilibrium known as the thiol-thione tautomerism .

The "Blue Liquid" vs. "Red Solid" Phenomenon
  • Neutral Thiol Form (

    
    ):  In the gas phase or non-polar solvents (e.g., hexane), 8-MQ exists as a blue liquid. This is the neutral thiol tautomer where the hydrogen is covalently bonded to the sulfur.
    
  • Zwitterionic Form (

    
    ):  In aqueous solution or the crystalline dihydrate state, 8-MQ exists as a red solid. This is the zwitterionic form where the proton has migrated to the quinoline nitrogen.
    
The Tautomeric Equilibrium

The macroscopic acidity constants (


) measured in the lab are composite values reflecting both the thiol and ammonium ionization.
  • Cation (

    
    ):  Protonated at both N and S (or N and N-H in thione form).
    
  • Neutral (

    
    ):  Equilibrium between Thiol (
    
    
    
    ) and Zwitterion (
    
    
    ).
  • Anion (

    
    ):  Deprotonated at both sites (8-quinolinethiolate).
    

The ratio of zwitterion to neutral thiol (


) in water is high (

), meaning the zwitterion is the dominant species at neutral pH .

Quantitative Acid-Base Equilibria

The dissociation of 8-mercaptoquinoline involves two distinct steps. The values below represent the "macroscopic" pKa values determined in aqueous media at 25°C and Ionic Strength (


) = 0.1 M.
Table 1: Consensus pKa Values of 8-Mercaptoquinoline
Equilibrium StepReaction DescriptionpKa Value (Aqueous)pKa Value (50% Dioxane)

Cation

Neutral/Zwitterion
(Deprotonation of

or

depending on tautomer)
2.05 ± 0.10 1.45

Neutral/Zwitterion

Anion
(Formation of Thiolate

)
8.35 ± 0.05 9.85

Data synthesized from Bankovskis et al. and Corsini et al. [1, 2].

The Sodium Salt ( )

The sodium salt of 8-mercaptoquinoline is a strong electrolyte . In water, it dissociates completely to yield the sodium cation (


) and the 8-quinolinethiolate anion (

).
  • pH Implication: A solution of the sodium salt will be alkaline due to the hydrolysis of the thiolate anion (

    
    ).
    
  • Stability: The sodium salt is susceptible to oxidation (forming disulfides) and should be stored under inert atmosphere or prepared fresh.

Visualization of Equilibria

The following diagram illustrates the pathway from the fully protonated cation to the fully deprotonated anion, highlighting the central role of the zwitterion in aqueous media.

G cluster_neutral Neutral Species Equilibrium (pH 2.1 - 8.3) Cation Cation (LH2+) (Protonated N, Thiol SH) pH < 2.0 Zwitterion Zwitterion (Red, Aqueous Dominant) Cation->Zwitterion pKa1 ≈ 2.05 (-H+) Neutral Neutral Thiol (Blue, Non-polar) Neutral->Zwitterion Kz (Tautomerism) Anion Anion (L-) (Thiolate S-, Neutral N) pH > 8.4 Zwitterion->Anion pKa2 ≈ 8.35 (-H+)

Figure 1: Species distribution pathway of 8-mercaptoquinoline. Note the dominance of the Zwitterion in the intermediate pH range.

Experimental Protocol: Spectrophotometric Determination

Objective: Determine the precise


 values of 8-MQ using UV-Vis spectrophotometry. This method is superior to potentiometric titration due to the low solubility of the neutral species in water.
Reagents & Equipment
  • Analyte: 8-Mercaptoquinoline hydrochloride or Sodium salt (purified).[2]

  • Buffer Systems:

    • pH 1.0–3.5: Glycine-HCl or HClO4.

    • pH 4.0–6.0: Acetate buffer.

    • pH 7.0–10.0: Borate or Phosphate buffer.

  • Ionic Strength Adjuster: 3.0 M KCl (to maintain

    
     M).
    
  • Instrument: Double-beam UV-Vis Spectrophotometer (scanning 220–550 nm).

Methodological Workflow
  • Stock Preparation: Dissolve 8-MQ in 0.1 M HCl (to ensure stability as the cation) to a concentration of

    
     M.
    
  • Aliquot Preparation: Prepare a series of 10-15 volumetric flasks (25 mL).

    • Add 2.5 mL of 3.0 M KCl to each.

    • Add buffer solutions to span pH 1.0 to 11.0.

    • Add 1.0 mL of 8-MQ stock.

    • Dilute to volume with deionized water (Final [8-MQ] =

      
       M).
      
  • Measurement:

    • Scan each solution from 220 nm to 550 nm against a blank containing the same buffer/electrolyte.

    • Measure pH of each solution immediately after scanning.

  • Data Analysis:

    • Identify

      
       for the Cation (~328 nm), Zwitterion (~450 nm), and Anion (~390 nm).
      
    • Plot Absorbance vs. pH at the analytical wavelengths.

    • Use the Henderson-Hasselbalch transformation or non-linear regression to solve for pKa.

Experimental Logic Diagram

Protocol Start Start: 8-MQ Stock (in 0.1M HCl) Prep Prepare pH Series (pH 1.0 - 11.0) Const. Ionic Strength Start->Prep Scan UV-Vis Scan (220-550 nm) Prep->Scan Check Isosbestic Points Observed? Scan->Check Check->Prep No (Drift/Oxidation) Calc1 Calc pKa1 (Abs change at ~328nm) Check->Calc1 Yes (Acidic region) Calc2 Calc pKa2 (Abs change at ~450nm) Check->Calc2 Yes (Basic region) Result Final pKa Values Calc1->Result Calc2->Result

Figure 2: Decision tree for spectrophotometric pKa determination.

Applications & Implications

Metal Chelation (Analytical Chemistry)

The 8-quinolinethiolate anion is a "soft" base compared to 8-quinolinolate.

  • Selectivity: It shows high affinity for "soft" and borderline metal ions (Ag+, Hg2+, Pb2+, transition metals) over "hard" ions (Ca2+, Mg2+).

  • Extraction: The neutral zwitterion is sparingly soluble in water but the metal complexes are highly hydrophobic, making 8-MQ an excellent extractant for trace metal analysis [3].

Drug Design (Medicinal Chemistry)

The zwitterionic nature at physiological pH (7.4) impacts membrane permeability.

  • Lipophilicity: While the neutral thiol is lipophilic, the dominant zwitterion reduces passive diffusion across lipid bilayers compared to non-zwitterionic analogs.

  • Prodrug Strategy: To improve bioavailability, the thiol group is often protected (e.g., as a disulfide or thioester) to mask the zwitterion until the target is reached.

References

  • Bankovskis, J., et al. (1959). Ionization Constants of 8-Mercaptoquinoline and its Derivatives. Journal of Analytical Chemistry of the USSR. (Corsini et al. validation).

  • Corsini, A., Fernando, Q., & Freiser, H. (1963).[1] 8-Mercaptoquinoline as an Analytical Reagent.[1][2][3] Dissociation and Metal Chelate Formation Constants. Analytical Chemistry, 35(10), 1424–1428.[1] [Link]

  • Nakabayashi, Y., et al. (1985). Overall stability constants and thermodynamic parameters of various metal 8-quinolinethiolato complexes. Electrochimica Acta, 30(3), 347-351. [Link]

  • Albert, A., & Barlin, G. B. (1959). Ionization Constants of Heterocyclic Substances. Journal of the Chemical Society.[4][5][6]

Sources

Exploratory

A Comprehensive Technical Guide to Sodium Quinoline-8-thiolate and its Synonyms in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals This in-depth guide serves as a central resource for understanding the nomenclature, synthesis, properties, and diverse applications of sodium quinoline-8-t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a central resource for understanding the nomenclature, synthesis, properties, and diverse applications of sodium quinoline-8-thiolate. As a potent chelating agent, this compound and its derivatives are of significant interest in analytical chemistry, materials science, and the development of novel therapeutics. This document provides not only a thorough review of the existing literature but also practical, field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Nomenclature and Synonyms: A Guide to Chemical Identity

Navigating the chemical literature for a specific compound can be challenging due to the variety of naming conventions. Sodium quinoline-8-thiolate is known by several synonyms, and a clear understanding of these is crucial for comprehensive literature searches.

The parent compound, 8-mercaptoquinoline, is an organosulfur compound derived from quinoline with a thiol group at the 8-position.[1] It is also referred to as quinoline-8-thiol or thiooxine.[1] The sodium salt, sodium quinoline-8-thiolate, is formed by the deprotonation of the thiol group.

Common Synonyms for Sodium Quinoline-8-thiolate:

  • Sodium 8-mercaptoquinolate[2]

  • Sodium 8-mercaptoquinolinate[2]

  • Sodium 8-thioquinolinate

  • Sodium (quinolin-8-yl)sulfanide[3]

  • 8-Quinolinethiol, sodium salt[2]

  • Sodium 8-quinolinethiolate[2]

  • Sodium 8-quinolylthiolate[2]

The Chemical Abstracts Service (CAS) number for sodium quinoline-8-thiolate is 2801-16-3 .[3] Its molecular formula is C₉H₆NNaS, and it has a molecular weight of approximately 183.21 g/mol .[2][3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of sodium quinoline-8-thiolate is fundamental for its application in various scientific domains.

PropertyValueSource
Molecular Formula C₉H₆NNaS[2][3]
Molecular Weight 183.21 g/mol [2][3]
CAS Number 2801-16-3[3]
Appearance Data not available
Solubility Data not available
pKa (of 8-mercaptoquinoline) 8.38 (thiol)[1]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the quinoline ring. The chemical shifts will be influenced by the electron-donating thiolate group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms of the quinoline ring. The carbon atom attached to the sulfur will be significantly shifted.

  • FTIR: The infrared spectrum will show characteristic absorption bands for the quinoline ring system. The C-S stretching vibration is also expected, though it can be weak and difficult to assign definitively. The absence of a prominent S-H stretching band (typically around 2550-2600 cm⁻¹) would indicate the formation of the thiolate.

  • UV-Vis: The ultraviolet-visible spectrum in a suitable solvent is expected to show absorption bands corresponding to the π-π* transitions of the quinoline aromatic system.[4]

Synthesis and Handling

The synthesis of sodium quinoline-8-thiolate typically involves a two-step process: the synthesis of the parent ligand, 8-mercaptoquinoline, followed by its conversion to the sodium salt.

Synthesis of 8-Mercaptoquinoline

Several methods have been reported for the synthesis of 8-mercaptoquinoline. A common and effective route involves the reduction of quinoline-8-sulfonyl chloride.[1]

Synthesis_of_8_Mercaptoquinoline Quinoline Quinoline SulfonylChloride Quinoline-8-sulfonyl chloride Quinoline->SulfonylChloride Chlorosulfonic acid Mercaptoquinoline 8-Mercaptoquinoline SulfonylChloride->Mercaptoquinoline Reduction (e.g., SnCl₂)

Workflow for the synthesis of 8-Mercaptoquinoline.

Experimental Protocol: Synthesis of 8-Mercaptoquinoline via Reduction of Quinoline-8-sulfonyl chloride [1]

Materials:

  • Quinoline-8-sulfonyl chloride

  • Stannous chloride (SnCl₂)

  • Concentrated hydrochloric acid

  • Sodium hydroxide (for neutralization)

  • Suitable organic solvent (e.g., ethanol)

Procedure:

  • Dissolve quinoline-8-sulfonyl chloride in a suitable solvent.

  • Prepare a solution of stannous chloride in concentrated hydrochloric acid.

  • Slowly add the stannous chloride solution to the solution of quinoline-8-sulfonyl chloride with stirring.

  • Heat the reaction mixture under reflux for a specified period to ensure complete reduction.

  • After cooling, carefully neutralize the reaction mixture to precipitate the crude 8-mercaptoquinoline.

  • Collect the precipitate by filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Synthesis of Sodium Quinoline-8-thiolate

The conversion of 8-mercaptoquinoline to its sodium salt is a straightforward acid-base reaction.

Synthesis_of_Sodium_Salt Mercaptoquinoline 8-Mercaptoquinoline SodiumSalt Sodium quinoline-8-thiolate Mercaptoquinoline->SodiumSalt Sodium Hydroxide or Sodium Ethoxide

Workflow for the synthesis of Sodium Quinoline-8-thiolate.

Experimental Protocol: Preparation of Sodium Quinoline-8-thiolate

Materials:

  • 8-Mercaptoquinoline

  • Anhydrous ethanol

  • Sodium hydroxide or sodium ethoxide

Procedure:

  • Dissolve the purified 8-mercaptoquinoline in anhydrous ethanol.

  • In a separate flask, prepare a solution of sodium hydroxide or sodium ethoxide in anhydrous ethanol.

  • Slowly add the basic solution to the 8-mercaptoquinoline solution with stirring.

  • The sodium salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Safety and Handling

Sodium quinoline-8-thiolate and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Applications in Research and Development

The unique properties of sodium quinoline-8-thiolate, particularly its ability to form stable complexes with a wide range of metal ions, have led to its application in several scientific fields.

Analytical Chemistry: A Powerful Tool for Metal Ion Detection

The 8-thioquinolinate ligand is an excellent chromogenic reagent for the spectrophotometric determination of various metal ions. The formation of colored metal complexes allows for their quantitative analysis.

Mechanism of Detection:

The detection principle is based on the formation of a stable, colored complex between the quinoline-8-thiolate anion and the target metal ion. The intensity of the color is directly proportional to the concentration of the metal ion, following the Beer-Lambert law.

Metal_Detection Thiolate Sodium quinoline-8-thiolate (colorless or weakly colored) Complex Metal-Thiolate Complex (Intensely Colored) Thiolate->Complex MetalIon Metal Ion (e.g., Pd²⁺, Cu²⁺) MetalIon->Complex Spectrophotometer Spectrophotometric Measurement Complex->Spectrophotometer Absorbance at λmax

Workflow for metal ion detection using Sodium Quinoline-8-thiolate.

Experimental Protocol: Spectrophotometric Determination of a Metal Ion (General Procedure)

Materials:

  • Standard solution of the target metal ion

  • Solution of sodium quinoline-8-thiolate in a suitable solvent (e.g., ethanol or a buffered aqueous solution)

  • Buffer solutions to control pH

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Calibration Standards: Prepare a series of standard solutions of the target metal ion with known concentrations.

  • Complex Formation: To each standard solution, add an excess of the sodium quinoline-8-thiolate solution and adjust the pH to the optimal value for complex formation. Allow sufficient time for the color to develop fully.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal complex using a UV-Vis spectrophotometer.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the metal ion to generate a calibration curve.

  • Sample Analysis: Prepare the unknown sample in the same manner as the standards and measure its absorbance. Determine the concentration of the metal ion in the sample from the calibration curve.

Drug Development: Targeting Metalloenzymes and Exploring Anticancer and Antimicrobial Properties

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects.[5][6] The ability of the 8-mercaptoquinoline moiety to chelate essential metal ions in biological systems is a key aspect of its therapeutic potential.

Mechanism of Action in a Biological Context:

The proposed mechanism of action often involves the inhibition of metalloenzymes, which are enzymes that require a metal ion for their catalytic activity. By chelating the metal cofactor, quinoline-8-thiolate can disrupt the enzyme's function, leading to a therapeutic effect. For example, derivatives of 8-mercaptoquinoline have been investigated as inhibitors of metalloproteases, which play a crucial role in cancer progression.[2][7]

Metalloenzyme_Inhibition ActiveEnzyme Active Metalloenzyme (with Metal Cofactor) InactiveComplex Inactive Enzyme-Inhibitor -Metal Complex ActiveEnzyme->InactiveComplex Inhibitor Quinoline-8-thiolate Inhibitor->InactiveComplex TherapeuticEffect Therapeutic Effect (e.g., Anti-cancer, Antimicrobial) InactiveComplex->TherapeuticEffect Inhibition of Enzymatic Activity

Proposed mechanism of metalloenzyme inhibition by Quinoline-8-thiolate.

Anticancer and Antimicrobial Potential:

Numerous studies have explored the anticancer and antimicrobial activities of quinoline derivatives.[4][8][9] The chelation of metal ions can disrupt cellular processes in cancer cells and pathogenic microorganisms that are dependent on these metals. Metal complexes of 8-hydroxyquinoline, a close analog, have demonstrated significant antimicrobial activity.[9][10] Further research into the specific activities of sodium quinoline-8-thiolate and its metal complexes is a promising area for the development of new therapeutic agents.

Coordination Chemistry: The Foundation of Versatility

The diverse applications of sodium quinoline-8-thiolate are rooted in its coordination chemistry. The 8-thioquinolinate anion acts as a bidentate ligand, coordinating to metal ions through both the nitrogen atom of the quinoline ring and the sulfur atom of the thiolate group.[1] This forms a stable five-membered chelate ring.

The coordination number and geometry of the resulting metal complexes depend on the specific metal ion and the reaction conditions. For example, with divalent metal ions, it often forms complexes with a 1:2 metal-to-ligand ratio, leading to octahedral or square planar geometries. The nature of the metal-ligand bond influences the electronic and photophysical properties of the complex, which is the basis for its use in analytical and materials science applications.

Conclusion and Future Perspectives

Sodium quinoline-8-thiolate and its synonyms represent a versatile class of compounds with significant potential in various scientific disciplines. From its well-established role in analytical chemistry for metal ion detection to its emerging applications in drug development as a metalloenzyme inhibitor and potential anticancer and antimicrobial agent, the 8-thioquinolinate scaffold continues to be a subject of active research.

This guide has provided a comprehensive overview of the current knowledge on sodium quinoline-8-thiolate, including its nomenclature, synthesis, properties, and applications. The detailed protocols and mechanistic insights are intended to serve as a valuable resource for researchers, empowering them to explore the full potential of this fascinating molecule. Future research will likely focus on the development of new derivatives with enhanced selectivity and efficacy for specific applications, as well as a deeper understanding of their mechanisms of action in biological systems.

References

  • Probing the metalloproteome: an 8-mercaptoquinoline motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells. (2024). RSC Chemical Biology. [Link]

  • 8-Mercaptoquinoline. Wikipedia. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences. [Link]

  • Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. (2021). PLOS ONE. [Link]

  • Electronic Supporting Information for "Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Aldehydes with N-Arylcyanamides Leading to 2-Amino-4-arylquinazolines". The Royal Society of Chemistry. [Link]

  • 8-Mercaptoquinoline as a Ligand for Enhancing the Photocatalytic Activity of Pt(II) Coordination Complexes: Reactions and Mechanistic Insights. (2019). The Journal of Organic Chemistry. [Link]

  • 8‐Hydroxyquinoline, Derivatives and Metal‐Complexes: A Review of Antileukemia Activities. ResearchGate. [Link]

  • Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs. (2023). Inorganica Chimica Acta. [Link]

  • (8-Hydroxyquinoline) Gallium(III) Complex with High Antineoplastic Efficacy for Treating Colon Cancer via Multiple Mechanisms. (2023). ACS Omega. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). Molbank. [Link]

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. (2020). RSC Advances. [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Academia.edu. [Link]

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. ResearchGate. [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Open Journal of Applied Sciences. [Link]

  • Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (2020). Molecules. [Link]

  • Metal Complexes as Antimicrobial Agents. SciSpace. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Molecules. [Link]

  • Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Semantic Scholar. [Link]

  • QUINOLINE. Organic Syntheses. [Link]

  • Developing Metal-Binding Isosteres of 8‑Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. (2022). ACS Publications. [Link]

  • 8-Mercaptoquinoline as an Analytical Reagent. Dissociation and Metal Chelate Formation Constants. ACS Publications. [Link]

  • 8-Mercaptoquinoline as a gravimetric reagent for the determination of palladium and nickel. (1964). Analyst. [Link]

  • Method of making sodium mercaptides.
  • A Review on Spectrophotometric Determination of Heavy Metals with emphasis on Cadmium and Nickel Determination. International Journal of Advanced Engineering Research and Studies. [Link]

  • Mechanistic investigations of matrix metalloproteinase-8 inhibition by metal abstraction peptide. National Center for Biotechnology Information. [Link]

  • Development of UV-vis and FTIR Partial Least Squares models: comparison and combination of two spectroscopy techniques with chemometrics for polyphenols quantification in red wine. (2020). OENO One. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Journal of Chemistry. [Link]

  • Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. The Royal Society of Chemistry. [Link]

  • 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Journal of the Chemical Society of Pakistan. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry. [Link]

  • Importance of Coordination Chemistry in Anticancer, Antimicrobial, and Antioxidant Therapy: A Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • FTIR spectra of 8-HQ and synthesized M(II) complexes. ResearchGate. [Link]

  • Method of making 8-hydroxy quinoline.
  • A comparative study of ATR-FTIR, UV-visible and fluorescence spectroscopy combined with chemometrics for quantification of squalene in extra virgin olive oils. (2020). Talanta. [Link]

  • Expanding the Toolbox for Supramolecular Chemistry: Probing Host-Guest Interactions with in situ FTIR Spectroscopy for Structure-Affinity Relationships. ChemRxiv. [Link]

  • Preparation of high purity factor VIII concentrates. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

using sodium quinoline-8-thiolate as a chelating agent for transition metals

Application Note & Protocol Guide Executive Summary Sodium quinoline-8-thiolate (NaQt), the sodium salt of 8-mercaptoquinoline (thiooxine), represents a specialized class of bidentate ligands distinguished by its N,S-don...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Sodium quinoline-8-thiolate (NaQt), the sodium salt of 8-mercaptoquinoline (thiooxine), represents a specialized class of bidentate ligands distinguished by its N,S-donor atom set. Unlike its ubiquitous oxygenated analog, 8-hydroxyquinoline (oxine), NaQt leverages the Hard and Soft Acids and Bases (HSAB) principle to offer superior affinity for "soft" and "borderline" transition metals (e.g., Ag⁺, Hg²⁺, Cu²⁺, Ni²⁺, Pt²⁺).

This guide details the operational protocols for utilizing NaQt in metal complex synthesis, radiopharmaceutical labeling (In-111), and metallodrug development. It addresses the critical challenge of thiol oxidation and provides self-validating workflows to ensure experimental integrity.

Chemical Principles & Causality

The N,S-Donor Advantage (HSAB Theory)

The utility of NaQt is grounded in the electronic difference between the hard nitrogen donor and the soft sulfur donor.

  • 8-Hydroxyquinoline (Oxine): N,O donor set.[1][2] Hard/Borderline. Forms stable complexes with hard ions (Al³⁺, Fe³⁺, Mg²⁺).

  • Sodium Quinoline-8-thiolate (NaQt): N,S donor set. Soft/Borderline. The polarizable sulfur atom facilitates strong

    
    -backbonding with soft metals.
    

Causality in Application: Researchers seeking to selectively chelate or extract Cu(II) or Hg(II) in the presence of hard ions (like Ca²⁺ or Mg²⁺ in biological media) should select NaQt over Oxine to maximize thermodynamic stability and lipophilicity of the resulting complex.

Stability Constants & Selectivity

The stability of metal-thiooxinates generally follows the trend of increasing "softness" of the metal ion.

Metal IonClassification (HSAB)Stability Trend (log

)
Comparative Note vs. Oxine
Ag(I) SoftVery HighNaQt > Oxine
Hg(II) SoftVery HighNaQt > Oxine
Cu(II) BorderlineHighNaQt

Oxine (different selectivity profile)
Ni(II) BorderlineHighNaQt forms distinct square planar complexes
Zn(II) BorderlineModerateOxine > NaQt (Zn prefers harder O-donors)
Mg(II) HardLowOxine >>> NaQt (NaQt does not bind Mg efficiently)

Data inferred from stability series: Ag > Bi > Ni > Pb > Cd > Zn [1][2].[3]

Critical Handling: Preventing Disulfide Formation

The Primary Failure Mode: The thiolate anion is highly susceptible to oxidation by atmospheric oxygen, forming the inactive dimer 8,8'-diquinolyldisulfide . This reaction is catalyzed by trace transition metals and high pH.

Protocol A: Stock Solution Preparation (Self-Validating)
  • Reagents: Sodium quinoline-8-thiolate (anhydrous or dihydrate), Deionized Water (Type I), Ascorbic Acid (optional antioxidant).

  • Validation Step: The solution must be bright yellow . A cloudy or turbid appearance indicates disulfide formation.

  • Degas Water: Boil Type I water for 10 minutes and cool under a stream of Nitrogen (N₂) or Argon.

  • Dissolution: Dissolve NaQt in the degassed water to achieve a 10–50 mM concentration.

    • Strategic Insight: If the application tolerates it (e.g., non-redox sensitive metal synthesis), add 1% Ascorbic Acid or Hydroxylamine HCl to the water before adding NaQt. This acts as a sacrificial reductant.

  • Storage: Store in amber vials under inert gas at -20°C. Do not store for >48 hours in solution.

Experimental Protocols

Protocol B: Synthesis of Lipophilic Transition Metal Complexes [M(Qt)₂]

Objective: Isolate neutral, lipophilic metal complexes for characterization or biological assay.

Workflow Diagram (Graphviz):

G Start Start: Metal Salt (MClx) + NaQt Stock pH_Check Check pH vs. pKa (Thiol pKa ~8.4) Start->pH_Check Buffer Add Buffer (Acetate/HEPES) Target pH 5.0 - 7.0 pH_Check->Buffer If pH < 4 Mix Mix Reactants (1:2.2 M:L Ratio) pH_Check->Mix If pH OK Buffer->Mix Precip Observation: Immediate Precipitate? Mix->Precip Extract Extraction: Add CHCl3 or DCM Precip->Extract Yes (Neutral Complex) Wash Wash Organic Phase (Water/Brine) Extract->Wash Dry Dry & Evaporate Yields M(Qt)n Wash->Dry

Caption: General workflow for synthesizing neutral M(Qt)n complexes. pH control prevents protonation of the ligand while ensuring metal solubility.

Step-by-Step Procedure:

  • Metal Solution: Dissolve 1.0 mmol of metal salt (e.g., CuCl₂, NiCl₂) in 10 mL water.

  • Ligand Addition: Slowly add 2.2 mmol of NaQt stock (from Protocol A) to the metal solution.

    • Causality: A slight excess (10%) ensures complete complexation of the metal.

  • pH Adjustment: Adjust pH to 5.0–6.0 using 0.1 M Acetate Buffer.

    • Why? At pH > 8, hydrolysis of the metal (M-OH formation) competes with chelation. At pH < 3, the thiol protonates (Qt-H), reducing binding kinetics.

  • Extraction: The complex will likely precipitate. Add 10 mL Chloroform (CHCl₃) or Dichloromethane (DCM) and stir vigorously. The aqueous layer should become clear (colorless), and the organic layer colored (e.g., Cu-Qt₂ is distinctively colored).

  • Purification: Separate the organic phase, dry over MgSO₄, and evaporate.

Protocol C: Radiopharmaceutical Labeling (Indium-111)

Context: Indium-111 oxine is a standard for labeling leukocytes (WBCs). Thiooxine (Qt) derivatives are investigated for altered lipophilicity and stability profiles [3].

  • Buffer Prep: Prepare 0.2 M HEPES or Acetate buffer (pH 6.5).

  • Ligand Solution: Dissolve 50 µg NaQt in 50 µL Ethanol (freshly prepared).

  • Radioisotope: Add 37 MBq (1 mCi) of ¹¹¹InCl₃ (in dilute HCl) to the buffer.

  • Chelation: Add the ligand solution to the buffered isotope. Incubate at Room Temperature for 15 min.

  • QC (ITLC):

    • Stationary Phase: Silica Gel.[4]

    • Mobile Phase: 50% Ethanol.

    • Result: Free ¹¹¹In remains at origin; ¹¹¹In-Qt₃ moves with solvent front.

  • Cell Labeling: Add the lipophilic ¹¹¹In-Qt₃ complex to the cell pellet. The complex passively diffuses through the membrane. Inside the cell, the complex dissociates due to competition from cytoplasmic proteins, trapping the ¹¹¹In.

Biological Mechanism: The Ionophore Effect

Metal complexes of thiooxine, particularly Copper(II) and Zinc(II), act as ionophores . They hijack metal homeostasis, leading to cancer cell death via ROS generation or proteasome inhibition.

BioMech cluster_0 Extracellular Space cluster_1 Intracellular Space NaQt NaQt (Ligand) Complex Cu(Qt)2 (Lipophilic) NaQt->Complex Chelation Cu Cu2+ (Serum) Cu->Complex Membrane Cell Membrane (Lipid Bilayer) Complex->Membrane Diffusion Dissoc Dissociation (GSH/Protein exchange) Membrane->Dissoc Entry ROS ROS Generation (Fenton Chemistry) Dissoc->ROS Cu Redox Cycling Proteasome Proteasome Inhibition Dissoc->Proteasome Metal Binding Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Proteasome->Apoptosis

Caption: Mechanism of Action for Cu(Qt)₂ ionophores. The lipophilic complex acts as a "Trojan Horse," delivering redox-active copper into the cell.

References

  • Bankovsky, Y. A. (1978). Chemistry of Chelate Compounds of Mercaptoquinoline and its Derivatives. Zinatne, Riga. (Seminal text on 8-mercaptoquinoline chemistry).
  • Yuchi, A., et al. (1987). "Equilibrium Studies on the Species Formed in the Extraction of Divalent Transition Metal Ions with 8-Quinolinethiol." Bulletin of the Chemical Society of Japan. Link

  • Al-Saeedi, F. J., & Smith, C. J. (2018). "Radiopharmaceuticals for Infection Imaging."[5] Current Pharmaceutical Design. Link

  • Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective." European Journal of Medicinal Chemistry. Link (Comparative structural analysis of quinoline ligands).

  • Ding, W. Q., et al. (2005). "Anticancer Activity of the Antibiotic Clioquinol." Cancer Research. Link (Establishes the ionophore mechanism relevant to quinoline chelators).

Sources

Application

Application Note: Regioselective S-Alkylation of Sodium Quinoline-8-thiolate with Alkyl Halides

Executive Summary This application note details the mechanistic principles and optimized protocols for the reaction of sodium quinoline-8-thiolate (NaQt) with alkyl halides. While the quinoline-8-thiolate anion is an amb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the mechanistic principles and optimized protocols for the reaction of sodium quinoline-8-thiolate (NaQt) with alkyl halides. While the quinoline-8-thiolate anion is an ambident nucleophile (possessing both N and S nucleophilic sites), this protocol demonstrates the conditions required to drive exclusive S-alkylation , yielding 8-(alkylthio)quinolines. These derivatives are critical precursors for metal-chelating ligands, fluorescent sensors, and metallo-pharmaceuticals.

Mechanistic Insight & Reaction Design

The Ambident Nucleophile Challenge

Sodium quinoline-8-thiolate exists as a bidentate ligand in coordination chemistry, but in organic synthesis, it acts as an ambident nucleophile. The anion possesses two potential attack sites:

  • Sulfur (Thiolate): A "soft" base, highly polarizable, with high HOMO energy.

  • Nitrogen (Quinoline Ring): A "harder" base compared to the thiolate, hindered by the aromatic ring structure.

According to Hard-Soft Acid-Base (HSAB) theory , the reaction with alkyl halides (typically soft or borderline electrophiles) overwhelmingly favors the soft-soft interaction. Therefore, the thiolate sulfur attacks the electrophilic carbon of the alkyl halide (


 pathway), preserving the aromaticity of the quinoline ring.
Reaction Mechanism

The reaction proceeds via a classic bimolecular nucleophilic substitution (


). The thiolate anion (

) acts as the nucleophile, displacing the halide leaving group (

).

Key Mechanistic Features:

  • Kinetics: Second-order (rate

    
     [NaQt][R-X]).
    
  • Solvent Effect: Polar aprotic solvents (DMF, DMSO) significantly accelerate the rate by solvating the sodium cation (

    
    ) while leaving the thiolate anion "naked" and highly reactive.
    
  • Side Reactions: The primary competitor is not N-alkylation, but oxidative dimerization . The thiolate is easily oxidized by atmospheric oxygen to form 8,8'-diquinolyldisulfide.

Mechanistic Pathway Visualization

ReactionMechanism Reagents Reactants Na+ [Quinoline-8-S]- + R-CH2-X TS Transition State [Qt-S ... C(R) ... X]‡ (Soft-Soft Interaction) Reagents->TS SN2 Attack SideProduct Oxidation Side-Product (Disulfide Dimer) Reagents->SideProduct O2 (Air Exposure) Product Product 8-(Alkylthio)quinoline + NaX TS->Product Inversion/Substitution

Figure 1: Mechanistic pathway showing the dominant S-alkylation route and the oxidative side-reaction risk.

Experimental Protocol

Materials & Equipment
  • Reagent: Sodium quinoline-8-thiolate (anhydrous, >98%).

  • Electrophile: Alkyl Halide (e.g., Benzyl bromide, Methyl iodide, or functionalized alkyl chlorides).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or Dry Ethanol.

  • Atmosphere: Argon or Nitrogen balloon.

  • Purification: Silica gel flash chromatography or Recrystallization (EtOH/Hexane).

Stoichiometry & Conditions Table
ComponentEquivalentsRoleNotes
NaQt 1.0 eqNucleophileHygroscopic; handle quickly or in glovebox.
Alkyl Halide 1.1 - 1.2 eqElectrophileSlight excess ensures complete consumption of the thiol.
DMF 0.2 M - 0.5 MSolventPromotes

rate; must be dry to prevent hydrolysis.
Temp 25°C - 60°CCatalystRT is sufficient for active halides (I, Br); mild heat for Cl.
Time 2 - 12 Hours-Monitor by TLC.
Step-by-Step Synthesis Procedure

Target: Synthesis of 8-(Benzylthio)quinoline (Model Reaction)

  • Inert Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with Argon for 5 minutes.

  • Solubilization: Add Sodium quinoline-8-thiolate (1.0 mmol, 183 mg) to the flask. Syringe in anhydrous DMF (5.0 mL). Stir until fully dissolved. The solution will typically appear yellow/orange.

    • Note: If using the free thiol (8-mercaptoquinoline) instead of the salt, add 1.1 eq of NaH or NaOEt at this stage and stir for 15 min to generate the thiolate in situ.

  • Addition: Add Benzyl bromide (1.1 mmol, 131 µL) dropwise via syringe.

    • Caution: Exothermic reaction possible.[1] If scaling up (>10g), cool to 0°C during addition.

  • Reaction: Stir at Room Temperature (25°C).

    • Monitoring: Check TLC (Hexane:EtOAc 8:2) after 1 hour. The starting thiolate (polar, stays at baseline) should disappear; the product (less polar) will move up (

      
      ).
      
  • Quenching: Once complete, pour the reaction mixture into Ice Water (30 mL). The product often precipitates as a solid or oil.

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Combine organic layers.

  • Washing: Wash the organic phase with:

    • Water (2 x 15 mL) to remove DMF.

    • Brine (1 x 15 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification:

    • Solids: Recrystallize from hot Ethanol.

    • Oils: Flash column chromatography (Gradient: 0%

      
       20% EtOAc in Hexanes).
      
Workflow Diagram

ProtocolWorkflow Start Start: Inert Atmosphere (Ar/N2) Dissolve Dissolve NaQt in anhydrous DMF (Yellow Solution) Start->Dissolve Add Add Alkyl Halide (1.1 eq) Dropwise at RT Dissolve->Add Monitor Monitor TLC (Disappearance of Thiolate) Add->Monitor Quench Quench with Ice Water Extract with EtOAc Monitor->Quench Complete Purify Purification (Recrystallization or Column) Quench->Purify

Figure 2: Operational workflow for the synthesis of 8-(alkylthio)quinolines.

Characterization & Troubleshooting

Expected Analytic Data
  • 1H NMR (CDCl3):

    • S-Alkyl protons: Look for a shift compared to the starting halide. For benzyl, the

      
       singlet appears around 
      
      
      
      4.4 - 4.6 ppm.
    • Quinoline Ring: Characteristic aromatic signals (

      
       7.3 - 8.9 ppm). The H-2 proton (adjacent to N) is typically the most deshielded doublet (
      
      
      
      8.9 ppm).
  • Mass Spectrometry:

    
     peak corresponding to [Quinoline-S-R].
    
  • Appearance: Typically yellow/off-white solids or viscous oils.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield / Dimer Formation Oxidation by air.Ensure strict Argon atmosphere. Degas solvents before use. Add a reducing agent (e.g.,

trace) if problem persists.
N-Alkylation (Rare) "Hard" electrophile used.Avoid hard alkylating agents (e.g., sulfonates) if possible; stick to halides (I, Br). Lower the temperature.
Starting Material Remains Old/Wet Reagents.Dry the NaQt salt under vacuum. Ensure Alkyl Halide is not hydrolyzed. Increase Temp to 50°C.
Product is Oily/Impure Residual DMF.Perform thorough water washes (5x) during extraction or use azeotropic removal with toluene.

References

  • Bankovskis, J. (1978). Chemistry of the Chelate Compounds of 8-Mercaptoquinoline. Zinatne, Riga. (Foundational text on 8-mercaptoquinoline chemistry).
  • Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. Wiley.
  • Albrecht, M., et al. (2016).[2] "8-Hydroxyquinoline and 8-Mercaptoquinoline as Ligands." Inorganica Chimica Acta.

  • Phillips, J. P. (1956). "The Reactions of 8-Quinolinol and 8-Quinolinethiol." Chemical Reviews, 56(2), 271–297.

  • Santa Cruz Biotechnology. "Sodium quinoline-8-thiolate Product Data."

Sources

Method

preparation of metal-8-quinolinethiolate complexes for X-ray crystallography

Application Note: High-Fidelity Preparation and Crystallization of Metal-8-Quinolinethiolate Complexes Executive Summary & Scientific Rationale Metal-8-quinolinethiolates (M-qt) are a class of N,S-heterocyclic chelates e...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Preparation and Crystallization of Metal-8-Quinolinethiolate Complexes

Executive Summary & Scientific Rationale

Metal-8-quinolinethiolates (M-qt) are a class of N,S-heterocyclic chelates exhibiting unique photophysical properties, often utilized in electroluminescent devices and as metallodrug candidates. Unlike their oxygenated analogs (8-hydroxyquinolinates), M-qt complexes present a distinct synthetic challenge: the oxidative instability of the ligand .

The free ligand, 8-quinolinethiol (thiooxine), rapidly oxidizes in air to form the chemically inert 8,8'-diquinolyldisulfide. Consequently, standard benchtop coordination protocols often yield mixtures of metal complexes and co-crystallized disulfide impurities, leading to crystallographic disorder or twinning.

This guide provides a Schlenk-line based protocol that ensures the metalation of the thiolate species in situ, preventing disulfide contamination. It further details a Liquid-Liquid Diffusion crystallization strategy designed specifically for these low-solubility


-stacked systems.

Pre-Synthesis Considerations & Reagent Handling

The "Thiol" Trap: Commercial "8-quinolinethiol" is frequently supplied as the hydrochloride salt (


) or contains significant amounts of the disulfide oxidation product.
  • If using the HCl salt: You must neutralize two protons (the pyridinium H and the thiol H) under strictly anaerobic conditions.

  • If using the Disulfide: You must perform a reductive cleavage in situ before metal addition.

Solvent Selection Strategy:

  • Reaction Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH). High polarity stabilizes the intermediate salt; high volatility aids in workup.

  • Crystallization Solvent: Chloroform (

    
    ) or Dimethylformamide (DMF). M-qt complexes are often insoluble in alcohols but soluble in chlorinated solvents or dipolar aprotic solvents.
    

Protocol A: Reductive Synthesis (From Disulfide Precursor)

Recommended when high-purity thiol ligand is unavailable.

Reagents:

  • 8,8'-Diquinolyldisulfide

  • Sodium Borohydride (

    
    )
    
  • Metal Salt (

    
     or 
    
    
    
    )
  • Solvent: Degassed Ethanol

Workflow:

  • Degassing: Sparge 50 mL of ethanol with

    
     or Ar for 20 minutes.
    
  • Reduction: In a Schlenk flask, suspend 1.0 mmol of disulfide in 10 mL ethanol. Add 2.2 mmol

    
    .
    
    • Causality: The borohydride cleaves the S-S bond, generating two equivalents of the sodium thiolate anion (

      
      ).
      
    • Observation: The suspension should clear or change color as the monomeric anionic species forms.

  • Metalation: Add 1.0 mmol of the metal salt (dissolved in minimal degassed ethanol) dropwise via syringe.

    • Stoichiometry Check: 1 mmol Disulfide = 2 mmol Ligand. Adding 1 mmol Metal(

      
      ) yields the neutral 
      
      
      
      complex.
  • Precipitation: Stir for 2 hours. The neutral complex will likely precipitate due to the loss of ionic character.

  • Isolation: Filter under inert atmosphere (Schlenk frit) or centrifuge. Wash with water (to remove NaCl/borate byproducts) and cold ethanol.

Protocol B: Direct Synthesis (From Thiol Hydrochloride)

Recommended for air-sensitive metals (e.g., Fe(II), Cu(I)).

Reagents:

  • 8-Quinolinethiol Hydrochloride

  • Base: Triethylamine (

    
    ) or Sodium Acetate (
    
    
    
    )
  • Metal Salt[1][2][3]

  • Solvent: Degassed Methanol

Workflow:

  • Dissolution: Dissolve 2.0 mmol of ligand salt in 15 mL degassed MeOH.

  • Double Neutralization: Add 4.1 mmol of

    
    .
    
    • Critical Step: The first equivalent removes HCl; the second deprotonates the thiol (-SH

      
       -S
      
      
      
      ).
    • Self-Validating Check: The solution often turns yellow/orange upon deprotonation (formation of the thiolate chromophore).

  • Coordination: Add 1.0 mmol Metal salt. Stir for 4 hours.

  • Workup: Evaporate solvent to dryness. Redissolve the product in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     and wash with water in a separatory funnel to remove triethylammonium chloride salts. Dry organic layer over 
    
    
    
    .

Visualization: Synthesis Logic Flow

SynthesisWorkflow cluster_inputs Starting Material Selection cluster_activation Ligand Activation (Inert Atmosphere) Disulfide 8,8'-Diquinolyldisulfide (Oxidized Form) Reduction Reductive Cleavage (NaBH4 / EtOH) Disulfide->Reduction Cleave S-S Salt 8-Quinolinethiol HCl (Protonated Form) Neutralization Double Deprotonation (2 eq. Et3N / MeOH) Salt->Neutralization Remove HCl & H+ ActiveLigand Active Species: 8-Quinolinethiolate Anion (QS-) Reduction->ActiveLigand Neutralization->ActiveLigand Metalation Metal Addition (MCl2 or M(OAc)2) ActiveLigand->Metalation Coordination Complex Crude Complex M(qt)2 Metalation->Complex Precipitation

Caption: Logic flow for generating the active thiolate species from either oxidized or protonated precursors prior to metal coordination.

Crystallization Protocol: Liquid-Liquid Diffusion

Direct evaporation often fails for M-qt complexes because they aggregate rapidly, forming microcrystalline powders rather than single crystals. Liquid-Liquid Diffusion (Layering) is the mandatory technique for X-ray quality growth.

The Physics of Diffusion: By layering a low-density "antisolvent" over a high-density "solvent" containing the complex, the two mix slowly at the interface. This creates a supersaturation gradient, allowing nuclei to form and grow slowly without kinetic trapping.

Step-by-Step Layering:

  • Dissolution (The Dense Layer):

    • Dissolve ~10-20 mg of the crude M-qt complex in 1.0 mL of Chloroform (

      
      )  or Dichloromethane (DCM)  in a narrow glass vial (e.g., 4 mL dram vial or NMR tube).
      
    • Note: If the complex is sparingly soluble, use DMF, but be aware that DMF can coordinate to the metal.

    • Filter: Pass this solution through a 0.45

      
      m PTFE syringe filter into the crystallization tube to remove dust/nucleation sites.
      
  • The Buffer Zone (Optional but Recommended):

    • Carefully add a small layer (0.2 mL) of pure solvent (same as step 1) on top of the solution. This delays the mixing.

  • Antisolvent Addition (The Light Layer):

    • Carefully layer 2.0 mL of Hexane , Pentane , or Methanol on top.

    • Technique: Tilt the vial and let the antisolvent drip slowly down the glass wall. Do not disturb the interface.

  • Incubation:

    • Cap the vial tightly. Seal with Parafilm to prevent rapid solvent evaporation.

    • Store in a vibration-free environment (dark cupboard) at constant temperature (20°C).

    • Timeline: Crystals usually appear at the interface within 2-7 days.

Table 1: Solvent Systems for M-qt Crystallization

Complex SolubilitySolvent (Bottom Layer)Antisolvent (Top Layer)Comments
High (e.g., Zn, Cd)

(

)
Hexane (

)
Excellent density difference; rapid diffusion.
Moderate (e.g., Ni, Pd)DCM (

)
Methanol (

)
Methanol is polar; good for removing ionic impurities.
Low (e.g., Pt, Ir)DMF (

)
Diethyl Ether (

)
DMF is hard to remove; crystals may solvate.

Visualization: Crystallization Decision Tree

CrystallizationTree Start Crude M-qt Complex Solubility Solubility Test (in CHCl3/DCM) Start->Solubility Soluble Soluble Solubility->Soluble Insoluble Insoluble Solubility->Insoluble MethodA Method A: Layering (CHCl3 / Hexane) Soluble->MethodA Preferred MethodB Method B: H-Tube Diffusion (DMF / Ether) Insoluble->MethodB High Polarity Req.

Caption: Decision matrix for selecting the crystallization method based on the solubility profile of the crude metal complex.

Characterization & Self-Validation

Before mounting a crystal, validate the bulk material to ensure the synthesis was successful.

  • NMR Spectroscopy (for

    
     metals like Zn, Cd, Hg): 
    
    • Check: Absence of broad peaks (paramagnetic impurities).

    • Specific Signal: Look for the shift in the C2-H proton of the quinoline ring. A downfield shift compared to the free ligand indicates coordination.

  • IR Spectroscopy:

    • Marker: Disappearance of the S-H stretch (~2500 cm

      
      , often weak) if starting from thiol.
      
    • Marker: Shift in the C=N stretching frequency (~1580 cm

      
      ) confirming N-coordination.
      
  • Elemental Analysis (CHN):

    • Crucial for determining if solvent molecules (water/methanol) are coordinated or lattice-bound.

References

  • Bankovskii, Y. A. (1978). Chemistry of the Inner Complex Compounds of Mercaptoquinoline and its Derivatives. Zinatne, Riga.
  • Su, W., et al. (2000). "Blue electroluminescent zinc(II) complex: Bis(8-quinolinethiolato)zinc(II)." Chemistry Letters, 29(1), 8-9. Link

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience.
  • Hampton Research. (n.d.). "Crystal Growth 101: Vapor Diffusion and Layering." Link

  • Cotton, F. A., & Wilkinson, G. (1988). Advanced Inorganic Chemistry. Wiley.

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Synthesis of 8-Alkylthioquinolines from Sodium Quinoline-8-thiolate

Introduction: The Significance of 8-Alkylthioquinolines The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives demonstrating a vast spectrum of biological activities, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 8-Alkylthioquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and antineurodegenerative properties.[1][2][3] Among the myriad of functionalized quinolines, 8-substituted variants are of particular interest due to the unique electronic environment and metal-chelating capabilities conferred by the proximity of the substituent to the ring nitrogen.[3][4] The introduction of an alkylthio (-SR) group at the 8-position to create 8-alkylthioquinolines offers a powerful strategy to modulate the parent molecule's lipophilicity, metabolic stability, and steric profile. These modifications are critical in the drug development process for fine-tuning pharmacokinetic and pharmacodynamic properties, making the synthesis of this class of compounds a vital endeavor for researchers in drug discovery and chemical biology.[5]

This guide provides a detailed, field-proven protocol for the synthesis of 8-alkylthioquinolines via the S-alkylation of sodium quinoline-8-thiolate, a robust and efficient method for generating a diverse library of these valuable compounds. We will delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and offer expert insights into process optimization and validation.

Scientific Principles: The S-Alkylation Mechanism

The synthesis of 8-alkylthioquinolines from sodium quinoline-8-thiolate is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction. This reaction is highly reliable due to the potent nucleophilicity of the thiolate anion.

Core Concepts:

  • The Nucleophile: Sodium quinoline-8-thiolate exists in solution as a sodium cation (Na⁺) and a quinoline-8-thiolate anion. The sulfur atom of the thiolate anion possesses a negative charge and a lone pair of electrons, making it a strong, soft nucleophile. Thiolates are generally more nucleophilic than their corresponding alcohols (alkoxides) because sulfur is larger and more polarizable than oxygen, allowing for better orbital overlap with the electrophilic carbon.[6]

  • The Electrophile: The alkyl halide (R-X, where X = I, Br, Cl) serves as the electrophile. The carbon atom bonded to the halogen is electron-deficient (δ+) due to the electronegativity of the halogen, making it susceptible to nucleophilic attack. The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl, corresponding to the bond strength and leaving group ability of the halide.

  • The Reaction: The reaction proceeds via a backside attack of the thiolate nucleophile on the electrophilic carbon of the alkyl halide. This concerted step involves the simultaneous formation of the new carbon-sulfur (C-S) bond and the cleavage of the carbon-halogen (C-X) bond, leading to an inversion of stereochemistry at the carbon center if it is chiral.

The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they solvate the sodium cation while leaving the thiolate anion relatively "bare," thus enhancing its nucleophilicity and accelerating the reaction rate.

Reaction Mechanism Diagram

Caption: S_N2 mechanism for the synthesis of 8-alkylthioquinolines.

Experimental Protocol: Synthesis of 8-(Ethylthio)quinoline

This section provides a detailed, step-by-step protocol for the synthesis of a representative compound, 8-(ethylthio)quinoline. This procedure can be adapted for various other alkyl halides.

Materials & Equipment

Reagents:

  • Sodium quinoline-8-thiolate (CAS 2801-16-3)

  • Ethyl bromide (or Iodoethane)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[7]

  • Ventilation: All operations must be performed in a certified chemical fume hood to avoid inhalation of volatile and potentially toxic reagents and solvents.[8][9]

  • Reagent Handling:

    • Sodium quinoline-8-thiolate can be irritating. Avoid contact with skin and eyes and prevent dust formation.[10]

    • Alkyl halides like ethyl bromide are volatile, flammable, and toxic. Handle with extreme care.

    • DMF is a skin and respiratory irritant. Avoid contact and inhalation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[11]

Step-by-Step Synthesis Procedure
  • Reaction Setup: Place sodium quinoline-8-thiolate (1.0 eq, e.g., 1.83 g, 10 mmol) into a dry round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (e.g., 20 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Reagent Addition: Add ethyl bromide (1.1 eq, e.g., 0.82 mL, 11 mmol) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 9:1 Hexane/EtOAc). Spot the starting material and the reaction mixture. The reaction is complete when the starting thiolate spot has disappeared, typically within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Purification (Initial):

    • Wash the combined organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification (Final): Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to obtain the pure 8-(ethylthio)quinoline.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Sodium Quinoline-8-thiolate in anhydrous DMF under N₂ B 2. Add Alkyl Halide (1.1 eq) dropwise at room temperature A->B C 3. Heat mixture to 60-70 °C B->C D 4. Monitor by TLC until starting material is consumed C->D E 5. Quench with water & Extract with Ethyl Acetate D->E F 6. Wash with water/brine, dry over Na₂SO₄, and concentrate E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Product (NMR, MS) G->H

Caption: General experimental workflow for S-alkylation.

Data Presentation: Synthesis of Various 8-Alkylthioquinolines

The described protocol is versatile and can be applied to a range of alkyl halides. The table below summarizes typical reaction conditions and expected outcomes for different substrates.

EntryAlkyl Halide (R-X)R-GroupSolventTemp (°C)Time (h)Typical Yield (%)
1IodoethaneEthylDMF602-3>90%
2IodomethaneMethylDMFRT - 401-2>95%
3Benzyl BromideBenzylMeCN703-4>90%
4Propargyl BromidePropargylDMF502-4~85%
5Allyl BromideAllylMeCN502-3~90%

Note: Reaction times and yields are illustrative and may vary based on the specific substrate, purity of reagents, and reaction scale.

Field-Proven Insights & Troubleshooting

Causality Behind Experimental Choices:

  • Inert Atmosphere: While the thiolate itself is reasonably stable, using an inert atmosphere (N₂ or Ar) is good practice to prevent potential oxidation of the thiolate to a disulfide (quinoline-8,8'-disulfide), especially during prolonged heating. This ensures higher product purity and yield.

  • Stoichiometry: A slight excess of the alkyl halide (1.1-1.2 equivalents) is used to ensure the complete consumption of the more valuable sodium quinoline-8-thiolate starting material.

  • Temperature Control: While room temperature may suffice for highly reactive halides like iodomethane, gentle heating (50-70 °C) is typically employed to ensure a reasonable reaction rate for less reactive halides like bromides and chlorides without promoting side reactions (e.g., elimination with sterically hindered alkyl halides).

Self-Validating System & Troubleshooting:

  • TLC is Essential: The cornerstone of a self-validating protocol is rigorous in-process monitoring. TLC allows the researcher to confirm the consumption of the starting material and identify the formation of the product and any significant byproducts. A common byproduct is the disulfide, which will appear as a different spot on the TLC plate.

  • Problem: Incomplete Reaction: If TLC shows significant unreacted starting material after the expected time, consider the following:

    • Reagent Purity: Was the alkyl halide old or degraded? Was the DMF truly anhydrous?

    • Temperature: Is the reaction temperature too low? A modest increase may be necessary.

    • Addition of Catalyst: For very unreactive alkyl halides (e.g., alkyl chlorides), the addition of a catalytic amount of sodium iodide (NaI) can facilitate the reaction via an in situ Finkelstein reaction, converting the chloride to the more reactive iodide.

  • Problem: Multiple Products: If TLC shows multiple new spots, potential side reactions may be occurring.

    • Disulfide Formation: This suggests the presence of an oxidizing agent or air. Ensure the inert atmosphere is maintained.

    • Elimination Products: If using secondary or tertiary alkyl halides, a competing E2 elimination reaction can occur. Using a less-hindered base or a more polar, protic solvent might be necessary, though this can slow the desired S_N2 pathway. For this reason, primary and benzylic halides are the ideal substrates for this protocol.

References

  • Fisher Scientific. (2014). Safety Data Sheet: Quinoline-8-sulphonyl chloride.
  • Al-Soud, Y. A., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45, 593.
  • Labscoop.
  • MilliporeSigma. (2025).
  • TCI Chemicals.
  • Guidechem.
  • Al-Ostath, J., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
  • Yeh, T-K., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 110-114.
  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-78.
  • Chemistry Steps. (2021). Reactions of Thiols.
  • Frontiers. (2025). The role and application of bioinformatics techniques and tools in drug discovery. Frontiers in Pharmacology.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Technical Comparison: Sodium Quinoline-8-thiolate vs. Dithizone for Metal Extraction

Executive Summary: The Phase-Transfer Paradigm For researchers targeting trace metal extraction, the choice between Sodium Quinoline-8-thiolate (NaQT) and Dithizone represents a fundamental decision between homogeneous a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phase-Transfer Paradigm

For researchers targeting trace metal extraction, the choice between Sodium Quinoline-8-thiolate (NaQT) and Dithizone represents a fundamental decision between homogeneous and heterogeneous reaction initiation.

  • Sodium Quinoline-8-thiolate (NaQT) acts as a water-soluble masking and extracting agent, initiating complexation in the aqueous phase before partitioning. It offers superior kinetics for "borderline" acids (Co, Ni, Fe) in acidic-to-neutral media.

  • Dithizone (Diphenylthiocarbazone) functions as an organic-phase ligand, relying on interfacial kinetics. It remains the gold standard for trace "soft" acids (Hg, Pb, Zn, Cd), particularly in alkaline conditions, but suffers from slower equilibration due to phase transfer limitations.

Mechanistic Foundation & Ligand Architecture

Structural Chemistry

The efficiency of extraction is dictated by the ligand's ability to displace the hydration shell of the metal ion (


).
  • NaQT (Thiooxine Sodium Salt):

    • Donor Atoms: Nitrogen (heterocyclic) and Sulfur (thiolate).

    • Chelation: Forms a rigid 5-membered ring. The fixed aromatic backbone prevents steric rotation, leading to high stability constants (

      
      ) for transition metals.
      
    • HSAB Character: The sulfur atom makes it softer than its oxygen analog (8-hydroxyquinoline), increasing affinity for soft metals (Ag, Hg) and borderline metals (Cu, Ni).

  • Dithizone:

    • Donor Atoms: Sulfur (thione) and Nitrogen (azo/hydrazone).

    • Chelation: Forms a 4- or 5-membered ring depending on the metal. It exists in a tautomeric equilibrium (thione

      
       thiol).
      
    • HSAB Character: Highly "soft" character. Exceptional affinity for heavy metals like Pb and Hg.

The Kinetics of Extraction

The defining difference lies in where the reaction occurs.

  • NaQT (Homogeneous Initiation):

    
    
    
    • Advantage:[1] The ligand surrounds the metal immediately in the aqueous phase. Rate is limited only by complex formation (

      
      ) and subsequent partition (
      
      
      
      ).
  • Dithizone (Heterogeneous Initiation):

    
    
    
    • Limitation: The reaction is diffusion-controlled at the interface. Vigorous shaking is required to increase surface area.

Visualizing the Workflow Differences

The following diagram illustrates the operational divergence between the two ligands.

ExtractionWorkflow cluster_NaQT Protocol A: Sodium Quinoline-8-thiolate (NaQT) cluster_Dithizone Protocol B: Dithizone NaQT_Start Start: Aqueous Sample + NaQT (Water Soluble) NaQT_Complex Formation: M-QT Complex (Precipitate or Colloid) NaQT_Start->NaQT_Complex Fast Kinetics (Homogeneous) NaQT_Extract Add Organic Solvent (CHCl3 / Toluene) NaQT_Complex->NaQT_Extract NaQT_Result Result: Complex Partitions to Organic Phase NaQT_Extract->NaQT_Result Partitioning Dz_Start Start: Aqueous Sample (Adjust pH) Dz_Shake Vigorous Shaking (Interface Creation) Dz_Start->Dz_Shake Dz_Ligand Ligand in Organic Phase (Dithizone in CHCl3) Dz_Ligand->Dz_Shake Dz_Result Result: Metal Transfers to Organic Phase Dz_Shake->Dz_Result Slow Kinetics (Interface Limited)

Figure 1: Comparative workflow illustrating the homogeneous complexation of NaQT versus the interfacial mechanism of Dithizone.

Performance Metrics & Data Comparison

Extraction Efficiency vs. pH

The pH window is the critical control parameter. NaQT generally allows extraction at lower pH values than Dithizone for transition metals, reducing the risk of metal hydrolysis (hydroxide precipitation).

FeatureSodium Quinoline-8-thiolate (NaQT)Dithizone
Primary Target Metals Cu, Fe, Ni, Co, Mn, Mo, WPb, Hg, Zn, Cd, Ag
Optimal pH (Zn/Co) pH 4.0 – 7.0 (Acidic/Neutral)pH 7.5 – 9.5 (Alkaline)
Optimal pH (Hg) pH 1.0 – 3.0pH 0.5 – 2.0
Extraction Time 1–3 minutes (Rapid)5–15 minutes (Slow/Shaking dependent)
Solvent Compatibility Chloroform, Toluene, MIBKChloroform, CCl4 (Strictly non-polar)
Stability Oxidizes to disulfide (requires fresh prep)Oxidizes to diphenylthiocarbodiazone
Selectivity (HSAB Theory)
  • Dithizone is extremely selective for Soft Acids (Hg, Ag) and can be made specific by controlling pH and using masking agents (e.g., cyanide to mask Zn while extracting Pb).

  • NaQT has a broader range. It is superior for Borderline Acids (Ni, Co, Fe) where Dithizone kinetics are often too slow or require high pH that precipitates the metal.

Experimental Protocols

Protocol A: Sodium Quinoline-8-thiolate Extraction

Best for: Rapid extraction of transition metals (Fe, Cu, Ni) from acidic media.

Reagents:

  • NaQT Stock: 1% w/v in deionized water (Prepare fresh; prone to oxidation).

  • Buffer: Acetate buffer (pH 5.0).

  • Solvent: Chloroform (

    
    ).
    

Step-by-Step:

  • Sample Prep: Adjust 10 mL of aqueous sample to pH 4–6 using acetate buffer.

  • Ligand Addition: Add 1.0 mL of NaQT aqueous solution.

    • Observation: A turbidity or colored precipitate (the metal-thiooxinate) may form immediately. This confirms complexation.

  • Extraction: Add 5.0 mL of Chloroform.

  • Equilibration: Shake for 60 seconds. The neutral complex will partition into the denser organic layer.

  • Separation: Drain the lower organic layer. Dry over anhydrous

    
     if analyzing by spectrophotometry.
    
Protocol B: Dithizone Extraction ("Mixed Color" Method)

Best for: Trace heavy metals (Pb, Zn, Cd) where high sensitivity is required.

Reagents:

  • Dithizone Stock: 0.01% w/v in Chloroform (Store in dark/fridge).

  • Buffer: Citrate-Ammonia buffer (pH 8.5).

  • Masking Agent (Optional): KCN (Caution: Toxic) or Sodium Citrate.

Step-by-Step:

  • Sample Prep: Adjust 10 mL sample to pH 8.5 using buffer. Add masking agents if necessary.

  • Organic Addition: Add 5.0 mL of Dithizone/Chloroform working solution (green color).

  • Equilibration: Shake vigorously for 3–5 minutes.

    • Critical Step: The interface must be maximized.

  • Observation: The organic layer changes from Green (free ligand) to Red/Pink (Metal-Dithizonate).

  • Separation: Drain the organic layer.

    • Note: If the organic layer is still green, extraction is incomplete or ligand is in excess. If bright red, ensure ligand was sufficient.

Safety & Stability Considerations

Oxidation Risks

Both reagents contain sulfur and are prone to oxidation into disulfides, which are catalytically inactive for extraction.

  • NaQT: Oxidizes to 8,8'-diquinolyldisulfide. Mitigation: Use fresh solutions; add ascorbic acid if compatible with the target metal.

  • Dithizone: Oxidizes to diphenylthiocarbodiazone (yellow/brown). Mitigation: Store stocks in amber glass at 4°C; purify commercial dithizone if "tars" are present.

Toxicity
  • NaQT: Causes skin and eye irritation (H315, H319).[2] Less volatile than dithizone solvents, but the solid dust is an irritant.

  • Dithizone: The reagent itself is low toxicity, but the required solvents (Chloroform, Carbon Tetrachloride) are hepatotoxic and carcinogenic. Work in a fume hood is mandatory.

References

  • Bankovskii, Y. A. (1978).[3] Chemistry of Chelate Compounds of 8-Mercaptoquinoline. Zinatne, Riga.[3] (Foundational text on NaQT chemistry).

  • Irving, H., & Williams, R. J. P. (1953). "The Stability of Transition-Metal Complexes." Journal of the Chemical Society, 3192-3210. Link

  • Fischer, H. (1930). "Die Dithizon-Methode." Angewandte Chemie, 43(46), 1009-1014. (The original Dithizone methodology).
  • Rane, A. T., & Nepali, D. R. (1986). "Solvent extraction study of cobalt(II) with 8-mercaptoquinoline." Journal of Radioanalytical and Nuclear Chemistry, 99, 41-50. Link

  • BenchChem. (2025).[4] "Foundational Research on Dithizone for Trace Metal Analysis." Technical Application Note. Link

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 8-Quinolinethiol hydrochloride." Link

Sources

Comparative

A Comparative Guide to Metal Chelation: 8-Mercaptoquinoline vs. 8-Hydroxyquinoline

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can profoundly impact experimental outcomes. This guide provides an in-depth, o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can profoundly impact experimental outcomes. This guide provides an in-depth, objective comparison of two closely related yet functionally distinct chelating ligands: 8-mercaptoquinoline and 8-hydroxyquinoline. By examining their metal binding constants, the underlying chemical principles, and the experimental methodologies for their characterization, this document aims to equip the reader with the necessary knowledge to make informed decisions in their research endeavors.

At a Glance: Structural Analogs with Divergent Affinities

8-Hydroxyquinoline (also known as oxine) and 8-mercaptoquinoline (thiooxine) are bidentate ligands, meaning they bind to a central metal ion through two donor atoms.[1] In this case, the donors are the nitrogen of the quinoline ring and the exocyclic oxygen or sulfur atom at the 8-position. This arrangement facilitates the formation of a stable five-membered chelate ring upon complexation with a metal ion. The key distinction lies in this second donor atom: oxygen in 8-hydroxyquinoline and sulfur in 8-mercaptoquinoline. This seemingly subtle difference is the primary determinant of their differing metal binding preferences, a classic illustration of the Hard and Soft Acids and Bases (HSAB) principle.[2][3][4]

Quantitative Comparison of Metal Binding Constants

The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value signifies a more stable complex.[5] The following table presents a comparison of the logarithmic stability constants for 1:1 complexes of 8-mercaptoquinoline and 8-hydroxyquinoline with various metal ions.

Metal Ion8-Mercaptoquinoline (log K₁)8-Hydroxyquinoline (log K₁)Predominantly "Hard" or "Soft" Acid Character
Cu(II) -12.2[6]Borderline
Ni(II) 8.51[7]10.7[6]Borderline
Co(II) --Borderline
Zn(II) 8.01[7]9.10[8]Borderline
Cd(II) 7.96[7]8.57[8]Soft
Pb(II) 7.42[7]8.9[8]Soft
Ag(I) High Affinity[7]8.0 (log K₁ for 1:1 complex)[9]Soft

Note: The direct comparison of stability constants can be challenging due to variations in experimental conditions (e.g., solvent, temperature, ionic strength) across different studies. The data presented here is compiled from various sources to illustrate general trends.

Key Insights from the Data:

  • For borderline acids like Cu(II), Ni(II), and Zn(II), 8-hydroxyquinoline generally forms more stable complexes than 8-mercaptoquinoline.

  • For softer acids like Cd(II), Pb(II), and especially Ag(I), 8-mercaptoquinoline is a highly effective chelator, with stabilities that are comparable to or can exceed those of 8-hydroxyquinoline.[7]

The Theoretical Framework: Hard and Soft Acids and Bases (HSAB)

The observed differences in binding affinities can be elegantly explained by the HSAB principle.[2][3][4][10] This theory classifies Lewis acids (metal ions) and Lewis bases (ligands) as "hard" or "soft" based on their polarizability, size, and charge.

  • Hard acids are small, highly charged, and not easily polarized (e.g., H⁺, Li⁺, Al³⁺).[2][3]

  • Soft acids are larger, have a lower charge, and are more polarizable (e.g., Hg²⁺, Ag⁺).[2]

  • Hard bases contain small, highly electronegative donor atoms (e.g., O, N, F⁻).[3]

  • Soft bases have larger, more polarizable donor atoms (e.g., S, P, I⁻).[3]

The central tenet of the HSAB principle is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. [2][4][10]

  • 8-Hydroxyquinoline , with its oxygen donor atom, is a classic example of a hard base .

  • 8-Mercaptoquinoline , with its sulfur donor atom, is a quintessential soft base .

This explains why 8-hydroxyquinoline shows strong binding to harder metal ions, while 8-mercaptoquinoline is the preferred ligand for softer metal ions.

HSAB_Principle cluster_acids Lewis Acids (Metal Ions) cluster_bases Lewis Bases (Ligands) Hard_Acids Hard Acids (e.g., Al³⁺, Fe³⁺) Hard_Bases Hard Bases (8-Hydroxyquinoline) Donor: Oxygen Hard_Acids->Hard_Bases Strong Interaction (lonic Character) Soft_Bases Soft Bases (8-Mercaptoquinoline) Donor: Sulfur Hard_Acids->Soft_Bases Weaker Interaction Soft_Acids Soft Acids (e.g., Ag⁺, Hg²⁺) Soft_Acids->Hard_Bases Weaker Interaction Soft_Acids->Soft_Bases Strong Interaction (Covalent Character)

Caption: The Hard and Soft Acids and Bases (HSAB) principle governing metal-ligand interactions.

Experimental Determination of Binding Constants

The accurate determination of stability constants is crucial for understanding and applying the principles of coordination chemistry. Potentiometric titration is a robust and widely used method for this purpose.[11][12][13][14]

Detailed Experimental Protocol: Potentiometric Titration

Objective: To determine the protonation constants of the ligand and the stability constants of its metal complexes.

Materials and Reagents:

  • Calibrated pH meter with a glass electrode

  • Thermostated titration vessel

  • Micro-burette

  • Standardized solutions of the ligand (8-hydroxyquinoline or 8-mercaptoquinoline), a strong acid (e.g., HCl), a carbonate-free strong base (e.g., NaOH), and the metal salt of interest.

  • An inert electrolyte (e.g., KCl) to maintain constant ionic strength.

Procedure:

  • Ligand Protonation Constant Determination: a. A known volume of the ligand solution is placed in the titration vessel. b. A known amount of strong acid is added to ensure the ligand is fully protonated at the start of the titration. c. The solution is titrated with the standardized strong base, recording the pH after each addition. d. A titration curve of pH vs. volume of base added is plotted.

  • Metal-Ligand Stability Constant Determination: a. The procedure is repeated with the addition of a known concentration of the metal salt to the initial solution. b. The resulting titration curve will be shifted relative to the ligand-only curve due to the release of protons upon complex formation.

  • Data Analysis: a. The titration data is used to calculate the average number of protons bound per ligand (n̄H) and the average number of ligands bound per metal ion (n̄). b. These values are then used in specialized software (e.g., HYPERQUAD) to refine the stability constants (log K).

Potentiometric_Titration_Workflow A Prepare Standardized Solutions (Ligand, Acid, Base, Metal) B Calibrate pH Electrode A->B C Titrate (Acid + Ligand) with Base B->C D Titrate (Acid + Ligand + Metal) with Base B->D E Plot Titration Curves C->E D->E F Calculate n̄H and n̄ E->F G Computer-aided Calculation of log K F->G

Caption: A streamlined workflow for determining metal-ligand stability constants via potentiometric titration.

Applications in Research and Development

The distinct metal-binding properties of 8-hydroxyquinoline and 8-mercaptoquinoline have led to their use in a wide array of applications:

  • 8-Hydroxyquinoline and its derivatives are utilized as:

    • Analytical reagents for the detection and quantification of metal ions.[15][16]

    • Antimicrobial and antifungal agents , with their activity often linked to their ability to chelate essential metal ions.[17][18][19]

    • Anticancer and neuroprotective agents , where their metal-chelating properties can modulate biological processes.[17][18][19]

    • Components in organic light-emitting diodes (OLEDs) .[15]

  • 8-Mercaptoquinoline is employed as:

    • A more selective analytical reagent for soft metal ions.

    • A building block for coordination polymers and materials with unique electronic and optical properties.

Conclusion and Recommendations

The choice between 8-mercaptoquinoline and 8-hydroxyquinoline as a chelating agent should be guided by a clear understanding of the target metal ion's properties.

  • For applications involving harder metal ions (e.g., Al³⁺, Fe³⁺) or many divalent transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺), 8-hydroxyquinoline is generally the more effective chelator.

  • When targeting softer metal ions such as Ag⁺, Hg²⁺, Cd²⁺, and Pb²⁺, 8-mercaptoquinoline often provides superior or more selective chelation.

By leveraging the principles of HSAB theory and quantitative stability constant data, researchers can rationally select the optimal ligand for their specific needs, thereby enhancing the efficiency and success of their experimental designs.

References

  • Fiveable. (2025, August 15). HSAB principle Definition - Inorganic Chemistry I Key Term.
  • LibreTexts. (n.d.). CC7.
  • Scribd. (n.d.).
  • El-Asmy, A. A., et al. (2014). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scientific Research Publishing Inc..
  • AdiChemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept.
  • YouTube. (2018, May 25).
  • Anisimova, L. G., et al. (1984). The stability of metal complexes with 8-mercaptoquinoline and alkyl-substituted 8-mercaptoquinolines in dimethylformamide. Talanta, 31(9), 727-9.
  • Lister, M. W., & Wokes, F. (1954). Potentiometric determination of aminal stability constants. PubMed.
  • International Journal of Trend in Scientific Research and Development. (2024, January 15). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands.
  • Wikipedia. (n.d.). HSAB theory.
  • Dalal Institute. (n.d.). Metal-Ligand Equilibria in Solution.
  • Xiao, Z., & Wedd, A. G. (2021). Principles and practice of determining metal–protein affinities. PMC.
  • Ashak, Ya. V., et al. (1976). Stability constants for metal chelates of 5-sulfo-8-mercaptoquinoline and 2-methyl-5-sulfo-8-mercaptoquinoline. Zh. Anal. Khim., 31(5), 865-872.
  • Bényei, A., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. PMC.
  • IUPAC. (n.d.).
  • Al-Hamdani, A. A. S., & Al-Zoubi, W. (2015). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Journal of Chemistry.
  • SciSpace. (2014, January 15).
  • Chem-Station. (n.d.).
  • Zhang, Y., et al. (2018).
  • Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES.
  • J&K Scientific. (2025, October 17).
  • ResearchGate. (2025, August 6).
  • RSC Publishing. (2014, January 21).
  • Bodkhe, P. S., et al. (2010). pH-Metric Study of Metal-Ligand Stability Constants of Co(II), Cu(II) and Zn(II) Complexes. Asian Journal of Chemistry, 22(3), 1739-1744.
  • Wikipedia. (n.d.). 8-Mercaptoquinoline.
  • ACS Publications. (1964). Substituted 8-Mercaptoquinolines as Analytical Reagents. Dissociation and Metal Chelate Formation Constants of 2-Methyl-8-Mercaptoquinoline. Analytical Chemistry.
  • ACS Publications. (1963). 8-Mercaptoquinoline as an Analytical Reagent.
  • Elsherif, K. M., et al. (2022). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry-Section A, 5(2), 138-146.
  • ResearchGate. (2025, August 7). Aromatic properties of 8-hydroxyquinoline and its metal complexes.
  • RSC Publishing. (1965). π-Complexes of 8-hydroxyquinoline and its metal complexes. J. Chem. Soc., 2579.
  • Larrabee, J. A., et al. (2019). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC.
  • Benchchem. (n.d.). A Comparative Analysis of the Chelating Efficiency of 2-Hydroxyquinoline and 8 -.
  • University of Canterbury. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties.

Sources

Safety & Regulatory Compliance

Safety

Sodium Quinoline-8-Thiolate: Safe Handling &amp; Disposal Protocol

[1] Executive Summary & Chemical Context Sodium quinoline-8-thiolate (NaQ), often generated in situ or used as a pre-cursor to 8-mercaptoquinoline, is a potent chelating agent used primarily for the spectrophotometric de...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context

Sodium quinoline-8-thiolate (NaQ), often generated in situ or used as a pre-cursor to 8-mercaptoquinoline, is a potent chelating agent used primarily for the spectrophotometric determination of heavy metals.

The Disposal Challenge: Unlike standard organic waste, NaQ presents a dual-hazard profile:

  • Olfactory Hazard: Upon protonation (pH < 7), the thiolate anion (

    
    ) converts to 8-quinolinethiol (
    
    
    
    ), releasing a noxious, skunk-like stench detectable at ppb levels.
  • Aquatic Toxicity: The quinoline backbone is highly toxic to aquatic life (H400/H410), mandating zero-discharge to sanitary sewers.

This guide provides a self-validating protocol to neutralize the olfactory hazard via oxidation and properly segregate the chemical waste.

Hazard Identification & Incompatibility

Before initiating disposal, verify the state of your waste stream.

ParameterSpecificationCritical Note
CAS Number 2801-16-3 (Anhydrous)Often found as hydrates.
GHS Classification Acute Tox. 4 (Oral); Skin/Eye Irrit. 2; Aquatic Acute 1 DO NOT DRAIN DISPOSE.
Incompatibility Strong Acids Acidification releases volatile thiols (stench).
Incompatibility Strong Oxidizers Violent reaction (Fire/Explosion risk) if not controlled.
PPE Requirement Nitrile Gloves (>0.11 mm)Standard latex is permeable to organic sulfur compounds.

Waste Stream Segregation Logic

Effective disposal requires characterizing the waste at the point of generation. Use the following decision logic to determine the correct workflow.

DisposalLogic Figure 1: Waste Stream Segregation Logic Flow Start Waste Generation (Sodium Quinoline-8-Thiolate) IsSolid Is the waste Solid (Pure Substance)? Start->IsSolid SolidWaste Solids Bin (Hazardous Incineration) IsSolid->SolidWaste Yes LiquidCheck Liquid Waste Stream IsSolid->LiquidCheck No (Aqueous/Solvent) IsMixed Is it mixed with Heavy Metals (Cu, Fe, Hg)? Oxidation Perform Bleach Oxidation (Neutralize Thiol) IsMixed->Oxidation No (Unreacted Reagent) MetalWaste Heavy Metal Waste Carboy (Do NOT Oxidize) IsMixed->MetalWaste Yes (Chelated Complexes) LiquidCheck->IsMixed FinalLiquid Aqueous Waste Carboy (High pH) Oxidation->FinalLiquid Post-Treatment

Operational Protocol: Benchtop Oxidation (Thiol Neutralization)

Applicability: This protocol is for unreacted aqueous or dilute solvent waste containing Sodium quinoline-8-thiolate. Goal: Convert the odorous thiolate (


) into a non-volatile sulfonate (

) or disulfide (

) using Sodium Hypochlorite (Bleach).
The Mechanism


Note: The reaction is exothermic.[1] Control is required.
Step-by-Step Procedure
Phase 1: Preparation
  • Ventilation: Move all waste containers to a functioning fume hood.

  • Cooling Bath: Prepare an ice-water bath. Place the reaction flask inside.

    • Expert Insight: Oxidation of sulfur compounds generates significant heat. If the temperature spikes, the volatile thiol vapor pressure increases, defeating the purpose of the hood. Keep it cold (

      
      ).
      
  • pH Check: Ensure the waste solution is Alkaline (pH > 8) .

    • Why? If the solution is acidic, adding bleach can release Chlorine gas (

      
      ). If necessary, add 1M NaOH to adjust pH before starting.
      
Phase 2: Oxidation
  • Setup: Place a magnetic stir bar in the waste flask.

  • Addition: Slowly add commercial bleach (5-6% NaOCl) to the stirring waste.

    • Ratio: Use approximately 10 mL of Bleach per 1 gram of estimated Thiolate.

    • Observation: A transient color change is normal.

  • Duration: Allow to stir for 30 minutes (minimum) to 12 hours (for high concentrations).

Phase 3: Validation (The "Self-Validating" Step)
  • Starch-Iodide Test: Dip a starch-iodide paper into the mixture.

    • Result:Blue/Black indicates excess oxidant (Hypochlorite) is present. This confirms that all thiol has been consumed.

    • Action: If paper remains white, add more bleach and stir for another 30 minutes.

  • Olfactory Check: Carefully waft (do not inhale directly).[2] The skunky thiol smell should be replaced by a faint chlorine (pool) smell.

Phase 4: Final Disposal[3]
  • Collection: Pour the treated mixture into a waste container labeled "Alkaline Aqueous Waste with Oxidizer."

  • Labeling: Explicitly list "Sodium Hypochlorite" and "Quinoline derivatives" on the tag.

  • Cap Venting: Use a vented cap (or leave slightly loose for 24 hours) to prevent pressure buildup from slow off-gassing.

Protocol for Heavy Metal Complexes

Scenario: You used NaQ to extract metals (Fe, Cu, Zn, Hg). Critical Warning: DO NOT perform the bleach oxidation step described above on waste containing heavy metals without consulting EHS.

  • Reasoning: Oxidizing metal-organic complexes can liberate free metal ions or create unpredictable redox states (e.g., Cr(VI)).

  • Procedure:

    • Collect directly into a carboy labeled "Aqueous Waste: Heavy Metals + Organics."

    • Maintain pH > 9 (add NaOH if needed) to keep the thiol deprotonated (odorless) and the metals precipitated/chelated.

    • Seal tightly and arrange for professional hazardous waste pickup.

Emergency Response: Spills

In the event of a powder spill or liquid release outside the hood:

  • Evacuate: Clear the immediate area if the smell is overwhelming.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.

  • Neutralization Slurry:

    • Mix Bleach (1 part) with Water (10 parts) .

    • Soak paper towels in this solution and lay them over the spill (do not spray directly, which aerosolizes the powder).

  • Wait: Allow 15 minutes for contact time.

  • Cleanup: Wipe up, place materials in a Ziploc bag, seal, and dispose of as hazardous waste.

References

  • University of Washington EHS. (2024). Bleach Traps and Oxidation of Malodorous Compounds. Retrieved from [Link]

  • U.S. EPA. (2024). Hazardous Waste Characteristic: Toxicity (D-Codes). 40 CFR Part 261.[4]24. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Sodium quinoline-8-thiolate

Executive Summary: Operational Safety Profile Sodium quinoline-8-thiolate (CAS 2801-16-3) is a potent chelating agent used primarily in metallo-organic synthesis and proteomic applications.[1] While often categorized gen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety Profile

Sodium quinoline-8-thiolate (CAS 2801-16-3) is a potent chelating agent used primarily in metallo-organic synthesis and proteomic applications.[1] While often categorized generically as an "irritant," its biological activity as a metal scavenger dictates a higher standard of care than typical laboratory salts.[1]

Immediate Action Directive:

  • Treat as: Acute Toxin (Oral/Dermal) & Severe Irritant.[1][2]

  • Primary Risk: Mucous membrane inflammation and potential neurological effects via metal sequestration (chelation) if absorbed.[1]

  • Core Restriction: Do not handle on open benchtop. All weighing and solution preparation must occur within a certified Chemical Fume Hood.[1]

Hazard Mechanism & Causality (The "Why")

To select the correct PPE, we must understand the mechanism of injury.[1] It is insufficient to simply label the compound "hazardous."[1]

  • Chelation Toxicity: The quinoline-8-thiolate moiety forms stable complexes with transition metals (Zn²⁺, Cu²⁺, Fe²⁺).[1] Upon contact with skin or eyes, it can strip essential metal cofactors from metalloenzymes, leading to cellular apoptosis and delayed tissue necrosis.[1]

  • Dust Inhalation: As a fine crystalline powder, the sodium salt is prone to aerosolization.[1] Inhalation allows rapid absorption into the bloodstream due to the high vascularity of lung tissue, bypassing the protective stratum corneum of the skin.[1]

  • Hydrolysis: In the presence of moisture (mucous membranes), the salt may hydrolyze to release 8-quinolinethiol, a sulfur-containing compound with higher membrane permeability.[1]

PPE Technical Specifications

This section defines the minimum acceptable barrier protection based on the hazard profile above.

A. Hand Protection: The Double-Glove Protocol

Standard latex gloves are insufficient due to poor chemical resistance against organic sulfur compounds.[1]

LayerMaterialThickness (Min)Function
Inner Nitrile (Accelerator-Free)4 mil (0.10 mm)Tactile sensitivity; barrier against sweat/moisture.[1]
Outer Nitrile (Extended Cuff)6-8 mil (0.15 mm)Primary chemical barrier; covers wrist gap at lab coat interface.[1]
  • Protocol: Inspect outer gloves immediately after contact with the solid.[1] Change outer gloves every 60 minutes during prolonged handling to prevent permeation via material fatigue.[1]

B. Ocular & Face Protection

Safety glasses with side shields are inadequate for powder handling due to the risk of airborne particulates bypassing the frame.[1]

  • Requirement: Indirect-vented Chemical Splash Goggles (ANSI Z87.1+ D3 rating).[1]

  • Justification: The "D3" rating specifically certifies protection against droplets and splashes.[1] Indirect venting prevents fogging while blocking direct paths for dust entry.[1]

C. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 0.3 – 0.5 m/s).[1]

  • Secondary (If Hood Unavailable): NIOSH-certified N95 or P100 particulate respirator.[1] Note: Surgical masks provide zero protection against chemical dust.[1]

D. Body Protection
  • Standard: 100% Cotton Lab Coat (Snap closure preferred over buttons for quick removal).[1]

  • Enhanced: If handling >5g, wear a disposable Tyvek® apron over the lab coat to prevent fabric saturation in the event of a spill.[1]

Step-by-Step Handling Workflow

This protocol ensures containment from storage to dissolution.[1]

Phase 1: Preparation
  • Static Control: Sodium quinoline-8-thiolate is static-prone.[1] Place an ionizing bar or anti-static gun inside the fume hood to neutralize charges before opening the vial.[1]

  • Workspace: Line the hood surface with an absorbent, plastic-backed bench liner.[1] This captures micro-spills and allows for easy disposal.[1]

Phase 2: Weighing & Transfer
  • Tare First: Place the receiving vessel (e.g., volumetric flask) on the balance inside the hood.

  • Transfer: Use a disposable anti-static spatula.[1] Do not pour directly from the stock bottle.

  • Seal: Cap the receiving vessel before removing it from the balance.

  • Wipe Down: Wipe the exterior of the stock bottle with a dry ChemWipe before returning it to storage.[1]

Phase 3: Solubilization
  • Solvent Addition: Add solvent (typically water or ethanol) slowly.[1]

  • Venting: If the dissolution is exothermic or releases odor, keep the vessel cap loose initially to prevent pressure buildup.[1]

Visualization: Safety Logic & Workflow

The following diagram illustrates the decision logic for safe handling and emergency response.

SafetyProtocol Start Start: Handling Sodium Quinoline-8-thiolate RiskAssess Risk Assessment: Quantity & Form Start->RiskAssess SmallScale < 1g (Solid/Powder) RiskAssess->SmallScale LargeScale > 1g or Solution Prep RiskAssess->LargeScale PPE_Level1 Standard PPE: Nitrile Gloves (Double) Goggles Lab Coat SmallScale->PPE_Level1 PPE_Level2 Enhanced PPE: + Tyvek Apron + Face Shield (if splashing risk) LargeScale->PPE_Level2 Engineering Engineering Control: Chemical Fume Hood (Sash height < 18 inches) PPE_Level1->Engineering PPE_Level2->Engineering Action_Weigh Weighing: Use Anti-static Spatula Avoid Drafts Engineering->Action_Weigh Action_Dissolve Dissolution: Add Solvent Slowly Cap Immediately Action_Weigh->Action_Dissolve Waste Disposal: Segregated Liquid Organic Waste (Do NOT drain dispose) Action_Dissolve->Waste

Caption: Operational logic flow for determining PPE levels and handling steps based on quantity and form.

Emergency & Disposal Protocols

Spill Management
  • Dry Spill (Powder): Do not use a brush, which generates dust.[1] Cover with a damp paper towel to wet the powder, then wipe up.[1] Place waste in a sealed bag.

  • Wet Spill (Solution): Absorb with vermiculite or spill pads.[1] Do not use bleach immediately, as it may react with sulfur compounds; use soap and water for final cleanup.[1]

Disposal
  • Classification: Hazardous Organic Waste (Sulfur-containing).[1]

  • Protocol: Collect in a dedicated container labeled "Organic Waste - Thiol/Sulfur Contaminants."[1]

  • Prohibition: Never dispose of down the drain. The chelation properties can interfere with municipal wastewater treatment bacteria.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23683720, Sodium quinolinethiolate.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Personal Protective Equipment.[1] Retrieved from [Link][1]

Sources

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Method

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